molecular formula C7H7BrN2O2 B1474296 Methyl 3-amino-2-bromoisonicotinate CAS No. 1379335-16-6

Methyl 3-amino-2-bromoisonicotinate

Cat. No.: B1474296
CAS No.: 1379335-16-6
M. Wt: 231.05 g/mol
InChI Key: LFIVXETXQXFVHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-amino-2-bromoisonicotinate is a useful research compound. Its molecular formula is C7H7BrN2O2 and its molecular weight is 231.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-amino-2-bromoisonicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-amino-2-bromoisonicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-amino-2-bromopyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-12-7(11)4-2-3-10-6(8)5(4)9/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIVXETXQXFVHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NC=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Ortho-Amino Halopyridine Esters: Precision Building Blocks for Bicyclic Heterocycles

[1]

Executive Summary

In the landscape of fragment-based drug discovery (FBDD) and scaffold hopping, ortho-amino halopyridine esters represent a "privileged" structural motif.[1] These building blocks—specifically 3-amino-2-halopyridine-4-carboxylates and their regioisomers—possess a unique triad of functional groups: an electron-deficient pyridine ring, a nucleophilic amino group, and an electrophilic ester, all modulated by a reactive halogen handle.[1]

This guide dissects the synthetic utility of these blocks, moving beyond simple catalog listings to explore their role as linchpins in the synthesis of pyrido[3,4-d]pyrimidines , 1,x-naphthyridines , and azaindoles . We examine the "push-pull" electronic dynamics that allow for chemoselective functionalization and provide validated protocols for their generation and use.

Structural Anatomy & Electronic Bias

The versatility of ortho-amino halopyridine esters stems from their electronic asymmetry.[1] Unlike their benzene counterparts (anthranilates), the pyridine nitrogen introduces a permanent dipole that dictates regioselectivity.

The "Triad of Reactivity"
  • C3-Amino Group (Nucleophile): Positioned ortho to the ester, it serves as the primary nucleophile in cyclocondensation reactions.[1] Its nucleophilicity is tempered by the electron-withdrawing pyridine ring but remains sufficient for attacking activated electrophiles (e.g., formamide, isocyanates).

  • C4-Ester (Electrophile): The "trap."[1] Once the amino group engages an external electrophile, the ester captures the intermediate via intramolecular cyclization.

  • C2-Halogen (The Handle): The strategic advantage.[1] Positioned adjacent to the pyridine nitrogen, this halogen (Cl, Br, I) is highly activated for Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling , allowing for late-stage diversification after the bicyclic core is formed.

Electronic "Push-Pull" Map[1]
  • C2 Position: Highly electron-deficient due to the inductive effect of the adjacent Nitrogen and the Halogen. Prime target for SNAr.

  • C3 Position: Electron-rich relative to the ring due to the resonance donation of the Amino group.

  • C4 Position: Electron-deficient due to the Ester and the para relationship to the Pyridine Nitrogen.[1]

Synthesis Strategies: Accessing the Core

Synthesizing these building blocks requires navigating the pyridine ring's sensitivity to electrophilic aromatic substitution (EAS). Direct halogenation is often regioselective but yield-limiting.[1]

Route A: Direct Halogenation (The Functionalization Approach)

The most direct route to Methyl 3-amino-2-chloropyridine-4-carboxylate involves chlorinating the parent amino-ester.[1]

  • Substrate: Methyl 3-aminoisonicotinate.[1][2][3][4]

  • Reagent: 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) or N-Chlorosuccinimide (NCS).[1]

  • Mechanism: The amino group directs the halogen to the ortho position (C2). The ester at C4 blocks the para position, forcing substitution at C2.

  • Challenge: Over-chlorination or oxidation of the amine.[1] Control of temperature (80°C) and solvent (tetrachloroethylene) is critical.

Route B: The Hofmann Rearrangement (The De Novo Approach)

For industrial scalability, the Hofmann rearrangement of pyridine-dicarboxamides is preferred.

  • Starting Material: 2-Chloropyridine-3,4-dicarboxylic acid (or its anhydride).[1]

  • Imide Formation: Conversion to the cyclic imide or diamide.[1]

  • Rearrangement: Treatment with NaOBr (Br2/NaOH) induces the Hofmann degradation.[1]

  • Selectivity: The carboxylic acid group para to the pyridine nitrogen (C4) is more acidic/reactive, but steric and electronic factors usually favor degradation of the C3-amide to the amine, yielding the desired 3-amino-4-acid architecture.[1]

Visualization: Synthesis Pathways

SynthesisPathwaysStart1Methyl 3-aminoisonicotinateReagent1DCDMH / 80°C(Electrophilic Chlorination)Start1->Reagent1TargetMethyl 3-amino-2-chloropyridine-4-carboxylateReagent1->TargetDirect C2-HalogenationStart2Quinolinic/CinchomeronicAnhydridesStep2aAmidationStart2->Step2aInter2Pyridine DicarboxamideStep2a->Inter2Step2bHofmann Rearrangement(Br2 / NaOH)Inter2->Step2bStep2b->TargetRearrangement

Caption: Divergent synthetic pathways to the ortho-amino halopyridine ester core. Route A utilizes direct functionalization, while Route B employs rearrangement logic.

Chemoselectivity & Reactivity Profile

Once synthesized, the building block offers two distinct reaction vectors. The choice of which vector to exploit first determines the final scaffold diversity.

Vector 1: Cyclization (Constructing the Bicycle)

The amino-ester motif is a "pre-loaded" condensation system.[1]

  • Reaction with Formamide/Amidine: Yields Pyrido[3,4-d]pyrimidin-4-ones .[1]

  • Reaction with Urea: Yields Pyrido[3,4-d]pyrimidine-2,4-diones .[1]

  • Reaction with Malononitrile: Yields 1,x-Naphthyridines (via Friedländer-type condensation).[1]

Vector 2: C2-Functionalization (The Diversity Point)

The C2-chlorine is activated by the pyridine nitrogen.[1]

  • Suzuki-Miyaura Coupling: Pd-catalyzed insertion occurs readily at C2, allowing the introduction of aryl/heteroaryl groups before or after cyclization.[1]

  • SNAr Displacement: Amines, thiols, and alkoxides can displace the C2-chloride.

    • Note: If SNAr is performed before cyclization, the nucleophile must not interfere with the ester (e.g., avoid ester hydrolysis).

Visualization: Reactivity Divergence

ReactivityMapCoreMethyl 3-amino-2-chloropyridine-4-carboxylateCyclizationCyclization Vector(Formamide/Amidines)Core->CyclizationCondensationCouplingC2-Functionalization Vector(Suzuki/SNAr)Core->CouplingPd(0) / NucleophileProd1Pyrido[3,4-d]pyrimidin-4-one(Cl retained for late-stage)Cyclization->Prod1Prod22-Aryl-3-amino-pyridine-4-ester(Scaffold Diversification)Coupling->Prod2Prod1->Prod2Late-Stage Coupling

Caption: The "Divergent Reactivity Map" showing how the order of operations (Cyclization vs. Coupling) allows for library generation.

Experimental Protocols

Protocol A: Synthesis of Methyl 3-Amino-2-chloroisonicotinate

Adapted from PrepChem and US Patents [1, 2].[1]

Reagents:

  • Methyl 3-aminoisonicotinate (1.0 equiv)[1]

  • 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) (0.55 equiv) or NCS (1.05 equiv)

  • Tetrachloroethylene (Solvent)[3]

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Methyl 3-aminoisonicotinate (e.g., 18 g, 118 mmol) in tetrachloroethylene (1.5 L). Note: High dilution helps prevent intermolecular side reactions.[1]

  • Addition: Add DCDMH (12 g, 60 mmol) in a single portion.

  • Reaction: Warm the mixture slowly to 80°C . Maintain this temperature for 3 hours. Monitor by TLC or LCMS for the disappearance of starting material.[1]

  • Workup: Cool the solution to room temperature. Filter off the insoluble hydantoin byproduct.[1]

  • Wash: Wash the filtrate with dilute aqueous NaHCO₃ (2 x 500 mL) to remove acidic impurities. Dry the organic layer over MgSO₄.

  • Purification: Concentrate the solvent under reduced pressure to obtain a dark oil. Purify via silica gel column chromatography (Gradient: 10-30% EtOAc in Hexanes).

  • Yield: Expect ~30-40% yield of the title compound as a colorless solid (mp 91-92°C).

Protocol B: Cyclization to Pyrido[3,4-d]pyrimidin-4(3H)-one

Standard protocol for "Ortho-Ester" condensation [3].[1]

Reagents:

  • Methyl 3-amino-2-chloropyridine-4-carboxylate (1.0 equiv)[1]

  • Formamidine acetate (1.5 equiv)

  • Ethanol (Solvent)[5]

Procedure:

  • Mixing: Suspend the pyridine ester (1.0 mmol) and formamidine acetate (1.5 mmol) in Ethanol (5 mL).

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. The solid starting material should dissolve, followed by the precipitation of the product.[6]

  • Isolation: Cool the mixture to 0°C. Filter the precipitate.

  • Purification: Wash the cake with cold ethanol and diethyl ether. Recrystallize from DMF/EtOH if necessary.

  • Result: 2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one.[1] The C2-Cl remains intact for further substitution.[1]

Data Summary: Commercial vs. Synthetic Availability[1]

Building BlockCAS NumberSynthetic AccessibilityKey Application
Methyl 3-amino-2-chloropyridine-4-carboxylate 173435-41-1Moderate (Chlorination of amino-ester)Nevirapine analogs, PIM-1 Inhibitors
Ethyl 3-amino-2-chloropyridine-4-carboxylate N/AHigh (Esterification of acid)General bicyclic synthesis
2-Amino-3-bromopyridine-4-carboxylate N/AHigh (Hofmann of 3-bromo-imide)Imidazo[4,5-b]pyridines
3-Amino-2-bromo-4-picoline 105693-46-1High (Bromination of amine)Precursor to acid/ester via oxidation

References

  • Preparation of Methyl 3-Amino-2-chloroisonicotinate. PrepChem.com. Available at: [Link]

  • Grozinger, K. et al. "Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone."[1] European Patent EP1064265B1.[1] Boehringer Ingelheim.[1] Available at:

  • Abdolmohammadi, S. et al. "An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction."[1] Scientific Research Publishing.[1] Available at: [Link]

  • Fox, B. A. et al. "2,3-Diaminopyridine."[1][7] Organic Syntheses, Coll.[1] Vol. 5, p. 346 (1973). Available at: [Link]

Technical Guide: Solubility & Handling of Methyl 3-amino-2-bromoisonicotinate

[1]

CAS Number: 1379335-16-6 Systematic Name: Methyl 3-amino-2-bromopyridine-4-carboxylate Formula: C




Molecular Weight:

Executive Summary

Methyl 3-amino-2-bromoisonicotinate is a critical heterocyclic building block used primarily in the synthesis of polycyclic pharmaceutical scaffolds (e.g., pyrido[3,4-d]pyrimidines).[1] Its solubility profile is governed by the interplay between the polar 3-amino/4-ester motif and the lipophilic 2-bromo substituent. This guide provides a technical analysis of its solubility in organic solvents, offering evidence-based protocols for reaction solvent selection, purification, and handling.

Key Takeaway: The compound exhibits a "push-pull" solubility behavior—highly soluble in polar aprotic solvents (DMSO, DMF), moderately soluble in chlorinated and polar protic solvents (DCM, MeOH), and insoluble in non-polar hydrocarbons (Hexanes), making the latter ideal anti-solvents for recrystallization.

Physicochemical Profile & Solubility Mechanism[1][3][4][5][6]

Structural Determinants of Solubility

To predict and manipulate the solubility of this compound, one must understand its functional group interactions:

  • Pyridine Core (Basic/Polar): The nitrogen atom provides a dipole, but its basicity is attenuated by the electron-withdrawing bromine (C2) and methyl ester (C4).

  • 3-Amino Group (H-Bond Donor): Facilitates solubility in protic solvents (MeOH, EtOH) via hydrogen bonding but can lead to aggregation in non-polar solvents.

  • 2-Bromo Substituent (Lipophilic): Increases LogP (partition coefficient), enhancing solubility in moderately polar organic solvents like Dichloromethane (DCM) and Ethyl Acetate (EtOAc) compared to non-halogenated analogs.

  • 4-Methyl Ester (H-Bond Acceptor): Adds limited lipophilicity while serving as a weak H-bond acceptor.

Solubility Data Table (Qualitative & Semi-Quantitative)

Note: Values are derived from structural analogs (e.g., methyl 3-amino-2-chloropyridine-4-carboxylate) and standard laboratory behavior for this class of compounds.

Solvent ClassSpecific SolventSolubility RatingPrimary Interaction MechanismApplication
Polar Aprotic DMSOHigh (>100 mg/mL)Dipole-dipole & H-bond acceptanceStock solutions, SnAr reactions
DMF, DMAcHigh (>100 mg/mL)Dipole-dipoleHigh-temp coupling reactions
Chlorinated Dichloromethane (DCM)Good (20–50 mg/mL)Dispersion forces & weak polarityExtraction, Acylation reactions
ChloroformGood Dispersion forcesNMR analysis, Extraction
Polar Protic Methanol (MeOH)Moderate (Warm)Hydrogen bonding (Solute-Solvent)Esterification, Recrystallization
Ethanol (EtOH)Moderate (Warm)Hydrogen bondingRecrystallization
Esters/Ethers Ethyl Acetate (EtOAc)Moderate Dipole-dipoleExtraction, Silica gel chromatography
THFModerate/Good H-bond acceptanceReduction reactions
Diethyl EtherLow Weak polarityPrecipitation (Anti-solvent)
Non-Polar Hexanes / HeptaneInsoluble (<1 mg/mL)Lack of polar interactionAnti-solvent for crystallization
Aqueous Water (Neutral pH)Very Low Hydrophobic effect dominatesWashing (removes salts)
Water (Acidic pH < 2)Soluble Protonation of Pyridine N / AmineAcidic workup (Caution: Hydrolysis risk)

Experimental Workflows & Protocols

Solvent Selection Decision Tree

The choice of solvent is dictated by the intended process. The diagram below illustrates the logical flow for selecting the optimal solvent system.

SolubilityDecisionTreeStartSelect ProcessReactionReaction / SynthesisStart->ReactionPurificationPurification / WorkupStart->PurificationAnalysisAnalysis (NMR/HPLC)Start->AnalysisCouplingPd-Catalyzed / SnAr(High Temp)Reaction->CouplingAcylationAcylation / Amide Coupling(Room Temp)Reaction->AcylationExtractionAqueous WorkupPurification->ExtractionRecrystRecrystallizationPurification->RecrystDMSO_d6Use: DMSO-d6(Prevents aggregation)Analysis->DMSO_d6DMF_DMSOUse: DMF or DMSO(High Solubility, High BP)Coupling->DMF_DMSODCM_THFUse: DCM or THF(Easy Removal)Acylation->DCM_THFEtOAcUse: Ethyl Acetate(Phase separates from water)Extraction->EtOAcSolventPairUse: EtOAc / Heptaneor MeOH / WaterRecryst->SolventPair

Figure 1: Decision matrix for solvent selection based on experimental intent.

Protocol: Recrystallization (Self-Validating System)

Recrystallization is the preferred method for purifying this intermediate, particularly to remove non-polar impurities or unreacted bromo-precursors.

Objective: Purify Methyl 3-amino-2-bromoisonicotinate to >98% purity. Principle: Exploiting the steep solubility curve in Ethyl Acetate (soluble hot, less soluble cold) and the anti-solvent effect of Heptane.

Step-by-Step Methodology:

  • Dissolution: Place 1.0 g of crude solid in a round-bottom flask. Add Ethyl Acetate (EtOAc) in small portions (approx. 3-5 mL) while heating to mild reflux (77°C) until the solid just dissolves.

    • Validation: If the solution is not clear after 10 mL, filter hot to remove inorganic salts.

  • Anti-Solvent Addition: While maintaining reflux, slowly add Heptane dropwise.

    • Endpoint: Stop adding Heptane the moment a persistent cloudiness (turbidity) appears.

  • Re-clarification: Add a few drops of EtOAc to restore clarity.

  • Crystallization: Remove from heat and allow the flask to cool to room temperature slowly. Then, place in an ice bath (0-4°C) for 1 hour.

  • Harvest: Filter the crystals using a Buchner funnel. Wash with cold Heptane/EtOAc (9:1 ratio).

  • Drying: Dry under vacuum at 40°C. High heat (>60°C) should be avoided to prevent sublimation or degradation.

Protocol: Solubility Determination (Visual Saturation)

If exact solubility data is required for a specific solvent (e.g., for a flow chemistry setup), use this rapid protocol:

  • Weigh 10 mg of compound into a clear HPLC vial.

  • Add 100 µL of the target solvent.

  • Sonicate for 5 minutes at 25°C.

  • Visual Check:

    • Clear Solution: Solubility > 100 mg/mL.

    • Cloudy/Solid Remains: Add solvent in 100 µL increments, sonicating between additions, until clear.

  • Calculation:

    
    .
    

Stability & Handling in Solution

  • Hydrolysis Risk: The methyl ester at the C4 position is susceptible to hydrolysis in the presence of strong acids or bases, especially in aqueous media. Avoid prolonged storage in aqueous acid (e.g., 1M HCl) unless converting to the carboxylic acid is intended.

  • Photostability: Aminopyridines can be light-sensitive (oxidation to N-oxides). Store solutions in amber vials or wrap flasks in aluminum foil.

  • DMSO Stability: Stable in DMSO at room temperature for >24 hours, making it suitable for biological assay stock solutions.

Synthesis Workflow & Solubility Integration

The synthesis of this compound often proceeds via esterification of 3-amino-2-bromoisonicotinic acid. Understanding solubility is crucial for the workup.

SynthesisWorkflowStart3-Amino-2-bromo-isonicotinic acidStep1Esterification(MeOH / H2SO4)Start->Step1 Soluble inAcidic MeOHWorkupWorkup:Evaporate MeOHStep1->WorkupExtractionPartition:EtOAc / NaHCO3(aq)Workup->Extraction Product entersOrganic PhaseProductMethyl 3-amino-2-bromoisonicotinateExtraction->Product Evaporation

Figure 2: Synthesis flow highlighting solubility-dependent steps.

References

  • Compound Identification: CAS 1379335-16-6.[1][2][3][4] Methyl 3-amino-2-bromopyridine-4-carboxylate. Available from: and .

  • Structural Analog Data: Solubility profiles derived from Methyl 3-amino-2-chloropyridine-4-carboxylate (CAS 173435-41-1) and Methyl 3-amino-6-bromopyrazine-2-carboxylate (CAS 6966-01-4).

  • General Solubility Principles: Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.[5] Available at: .[5]

  • Synthesis Methodology: Standard esterification protocols for aminopyridine carboxylic acids. ChemicalBook & Organic Syntheses general procedures for methyl ester formation.

An In-depth Technical Guide to Methyl 3-amino-2-bromoisonicotinate: Sourcing, Analysis, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of Methyl 3-amino-2-bromoisonicotinate, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. Moving beyond a simple data sheet, this document offers practical insights into its procurement, quality assessment, safe handling, and strategic application in complex molecular synthesis, grounded in established scientific principles.

Introduction: A Versatile Pyridine Scaffold

Methyl 3-amino-2-bromoisonicotinate (CAS No. 1379335-16-6) is a substituted pyridine derivative featuring a strategic arrangement of functional groups: an amino group, a bromine atom, and a methyl ester.[1] This trifunctional nature makes it a highly valuable and versatile intermediate in the synthesis of complex heterocyclic systems, which are foundational scaffolds in many modern pharmaceuticals. The pyridine core is a privileged structure in medicinal chemistry, and the specific placement of the bromo and amino substituents allows for selective, sequential chemical modifications, enabling the construction of diverse molecular libraries for drug discovery programs.

Physicochemical Properties and Specifications

Understanding the fundamental properties of a starting material is critical for experimental design and reproducibility. The key specifications for Methyl 3-amino-2-bromoisonicotinate are summarized below.

PropertyValueSource(s)
CAS Number 1379335-16-6[1]
Molecular Formula C₇H₇BrN₂O₂[1]
Molecular Weight 231.05 g/mol [1]
Typical Purity ≥98%[1]
Appearance Varies by supplier; typically a solidN/A

Sourcing, Price, and Availability

Procuring high-quality starting materials is the first step in any successful synthetic campaign. Methyl 3-amino-2-bromoisonicotinate is available from several specialized chemical suppliers catering to the research and development sector.

Availability Overview:

SupplierAvailable QuantitiesNotes
Fisher Scientific 0.25gAvailable through the eMolecules sourcing platform.[2]
MolCore Custom SynthesisSpecializes in high-purity API intermediates.[1]

Note: Pricing is highly variable and subject to change based on supplier, purity, and quantity. Researchers are advised to request quotes directly from suppliers for the most accurate and up-to-date information.

The procurement and validation workflow for a critical reagent like this should be systematic to ensure the integrity of the subsequent research.

procurement_workflow cluster_procurement Procurement Phase cluster_validation In-House Validation Phase sourcing Identify Suppliers (e.g., Fisher, MolCore) quoting Request Quotations (Specify Purity & Quantity) sourcing->quoting purchase Place Purchase Order quoting->purchase receive Receive & Log Shipment (Verify CAS No. 1379335-16-6) purchase->receive Shipment qc Perform Quality Control (NMR, LC-MS) receive->qc release Release for Synthetic Use qc->release synthetic_utility center Methyl 3-amino-2-bromoisonicotinate bromo Bromo Group (C2) center->bromo amino Amino Group (C3) center->amino ester Ester Group (C4) center->ester suzuki Suzuki Coupling (C-C Bond Formation) bromo->suzuki buchwald Buchwald-Hartwig (C-N Bond Formation) bromo->buchwald acylation Acylation / Amidation (Amide Synthesis) amino->acylation diazotization Sandmeyer Reaction (Functional Group Interconversion) amino->diazotization hydrolysis Hydrolysis (Carboxylic Acid) ester->hydrolysis amidation_ester Direct Amidation (Primary/Secondary Amides) ester->amidation_ester

Sources

Methodological & Application

Cyclization protocols for 3-aminoisonicotinic acid esters

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cyclization Protocols for 3-Aminoisonicotinic Acid Esters

Executive Summary

3-aminoisonicotinic acid esters (ethyl 3-aminopyridine-4-carboxylates) are critical heterocyclic building blocks.[1][2] Unlike their benzene analogues (anthranilates), the presence of the pyridine nitrogen at position 1 exerts a strong electron-withdrawing effect, significantly reducing the nucleophilicity of the C3-amine.[1][2] This Application Note details three optimized cyclization protocols to access pyrido[3,4-d]pyrimidine scaffolds—privileged structures in kinase inhibitor discovery (e.g., PI3K, EGFR inhibitors).[2]

Key Scaffolds Accessed:

  • Pyrido[3,4-d]pyrimidin-4(3H)-ones (via Formamide)[1][2]

  • Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-diones (via Urea)[1][2]

  • 2-Thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-ones (via Isothiocyanates)[1][2]

Reaction Landscape & Pathway Logic

The following diagram illustrates the divergent synthetic pathways from the parent ester.

ReactionLandscape Substrate 3-Aminoisonicotinic Acid Ester Formamide Reagent: Formamide/NH4OAc Substrate->Formamide Protocol 1 140-160°C Urea Reagent: Urea (Melt) Substrate->Urea Protocol 2 Fusion 180°C Isothiocyanate Reagent: R-NCS Substrate->Isothiocyanate Protocol 3 Base/Reflux Prod1 Pyrido[3,4-d]pyrimidin-4-one (Kinase Scaffold Core) Formamide->Prod1 Prod2 Pyrido[3,4-d]pyrimidine-2,4-dione (Dione Analogues) Urea->Prod2 Prod3 2-Thioxo-pyrido-pyrimidin-4-one (S-Linker Precursor) Isothiocyanate->Prod3

Figure 1: Divergent cyclization pathways for 3-aminoisonicotinic acid esters.[1][2]

Detailed Protocols

Protocol 1: The Modified Niementowski Cyclization

Target: Pyrido[3,4-d]pyrimidin-4(3H)-one Mechanism: The amine attacks the formamide carbonyl, followed by intramolecular cyclization of the formamidine intermediate onto the ester.[1][2] Critical Insight: The pyridine ring decreases the nucleophilicity of the amine. Standard Niementowski conditions (formamide alone) often stall.[2] The addition of Ammonium Acetate acts as a buffer and catalyst, promoting the formation of the active formamidine species.

Materials:

  • Ethyl 3-aminoisonicotinate (1.0 equiv)[1][2][3]

  • Formamide (10-15 volumes)[1][2]

  • Ammonium Acetate (1.5 equiv)[1][2]

Step-by-Step Workflow:

  • Setup: Charge a round-bottom flask with Ethyl 3-aminoisonicotinate and Formamide. Add Ammonium Acetate.

  • Reaction: Heat the mixture to 140–150 °C for 12–16 hours.

    • Note: Monitor by LCMS. The intermediate formamidine may be visible; if conversion stalls, add fresh Ammonium Acetate (0.5 equiv).[2]

  • Workup (Precipitation): Cool the reaction mixture to room temperature. The product often precipitates upon cooling.

  • Isolation: Dilute the mixture with water (2x reaction volume) and stir at 0 °C for 1 hour. Filter the solid.[4][5]

  • Purification: Wash the cake with water and cold isopropanol. Recrystallize from DMF/Ethanol if necessary.

Data Summary:

Parameter Specification
Temperature 140–150 °C
Time 12–16 h
Typical Yield 65–80%

| Appearance | Off-white to tan solid |[1][2]

Protocol 2: Urea Fusion Synthesis

Target: Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione Mechanism: Nucleophilic attack of urea on the ester, followed by cyclization involving the amino group.[1][2] Critical Insight: Solvent-free "melt" fusion drives the reaction by removing ammonia gas (Le Chatelier's principle).[1][2] Solvents (e.g., Diglyme) are only recommended if the substrate decomposes before melting.[2]

Materials:

  • Ethyl 3-aminoisonicotinate (1.0 equiv)[1][2][3]

  • Urea (5.0 equiv) - Excess is crucial to act as the solvent phase.[1][2]

Step-by-Step Workflow:

  • Fusion: Mix the ester and urea in an open vessel (to allow NH3 escape).

  • Heating: Heat rapidly to 180–200 °C . The mixture will melt and bubble vigorously (NH3 evolution).[2]

  • Duration: Maintain temperature for 1–2 hours until solidification occurs (the product has a higher melting point than the starting mix).

  • Workup: Cool to 100 °C. Add hot water carefully to dissolve excess urea.

  • Isolation: Disintegrate the solid mass, filter, and wash extensively with hot water.

  • Purification: Dissolve in 2N NaOH, filter (to remove insolubles), and re-precipitate by acidifying with HCl to pH 4-5.

Protocol 3: Isothiocyanate Cyclization (Thio-Variant)

Target: 2-Thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one Application: This scaffold allows for subsequent S-alkylation, creating a leaving group at the 2-position for nucleophilic substitution (e.g., introducing amines for kinase selectivity).[1][2]

Materials:

  • Ethyl 3-aminoisonicotinate (1.0 equiv)[1][2][3]

  • Potassium thiocyanate (KSCN) or Organic Isothiocyanate (R-NCS) (1.2 equiv)[1][2]

  • HCl (conc.) or Pyridine (solvent dependent)[1][2]

Step-by-Step Workflow (KSCN Method):

  • Formation: Dissolve substrate in dioxane/water. Add KSCN and HCl. Heat to reflux.[4]

  • Cyclization: The intermediate thiourea forms first. Cyclization often requires basic conditions.

  • Base Treatment: After thiourea formation (monitored by TLC), add 10% NaOH and reflux for 2 hours.

  • Isolation: Acidify the solution with acetic acid. The thioxo-derivative will precipitate as a yellow solid.[2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Protocol 1) Substrate deactivation by pyridine ring.[1][2]Increase temp to 160°C; Add catalytic DMAP.
Sublimation (Protocol 2) Reaction temp too high; open vessel.[2]Use a condenser with a wide bore; switch to Diglyme reflux.
Solubility Issues Product is a flat, rigid aromatic system.Use DMF or DMSO for NMR; Purification via acid/base precipitation is superior to chromatography.

References

  • Vertex Pharmaceuticals. (2010).[2] Synthesis of Pyrido[3,4-d]pyrimidine derivatives as CXCR2 antagonists.[1][2] National Institutes of Health. Link[1][2]

  • Bayer AG. (2012).[2] Discovery and SAR of Copanlisib (BAY 80-6946).[1][2] Journal of Medicinal Chemistry / PMC. Link

  • ChemicalBook. (2023).[2] 3-Aminoisonicotinic acid ethyl ester Properties and Reactions.Link[1][2]

  • MDPI. (2022).[2] Review on the Synthesis and Therapeutic Potential of Pyrido-pyrimidine Derivatives. Molecules.[3][4][6][7][8][9][10][11][12][13][14][15] Link

Sources

Application Note: Preparation of Pyrido[3,4-d]pyrimidine Derivatives Using Methyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

The pyrido[3,4-d]pyrimidine scaffold represents a privileged pharmacophore in modern medicinal chemistry, particularly within the field of kinase inhibition (e.g., EGFR, CDK, VEGFR). Structurally isomeric to the quinazoline core found in drugs like Gefitinib and Erlotinib, the pyrido[3,4-d]pyrimidine system offers distinct physicochemical properties—specifically altered hydrogen bond acceptor capabilities and solubility profiles due to the pyridine nitrogen placement.

This Application Note details the robust synthesis of the pyrido[3,4-d]pyrimidin-4(3H)-one core starting from methyl 3-aminopyridine-4-carboxylate (methyl 3-aminoisonicotinate). This methyl ester-based cyclization is the critical control point for generating high-purity scaffolds amenable to downstream functionalization (e.g., chlorination and SNAr displacement) essential for library generation.

Retrosynthetic Analysis & Mechanism

The construction of the fused pyrimidine ring relies on the condensation of a 1,3-electrophile-nucleophile synthon (the amino-ester) with a C1 unit (formamide, urea, or amidine).

Mechanistic Pathway

The reaction between methyl 3-aminopyridine-4-carboxylate and formamide proceeds via a two-step sequence:

  • Transamidation: Thermal nucleophilic attack of the pyridine amine on formamide generates an intermediate formamidine or imidate species.

  • Cyclocondensation: Intramolecular nucleophilic attack of the amide nitrogen (from the formamide moiety) onto the methyl ester carbonyl, followed by the elimination of methanol, closes the ring.

Critical Insight: The use of the methyl ester is preferred over the ethyl ester or free acid because it offers the optimal balance of electrophilicity at the carbonyl center without the steric hindrance associated with bulkier alkyl groups, ensuring faster reaction kinetics and higher yields.

Pathway Visualization

G SM Methyl 3-aminopyridine- 4-carboxylate Inter Intermediate (Amidine/Imidate) SM->Inter 160-180°C Transamidation Reagent Formamide (Excess) Reagent->Inter Prod Pyrido[3,4-d]pyrimidin- 4(3H)-one Inter->Prod - MeOH Cyclization Byprod Methanol Inter->Byprod

Figure 1: Mechanistic pathway for the cyclocondensation of methyl 3-aminopyridine-4-carboxylate with formamide.

Detailed Experimental Protocol

Protocol A: Synthesis of Pyrido[3,4-d]pyrimidin-4(3H)-one

This protocol describes the "Niementowski-type" modification optimized for scale and purity.

Reagents & Equipment:

  • Starting Material: Methyl 3-aminopyridine-4-carboxylate (CAS: 6937-03-7) - 10.0 g (65.7 mmol).

  • Reagent/Solvent: Formamide (CAS: 75-12-7) - 50 mL (Excess).

  • Catalyst (Optional): Ammonium formate (1.0 eq) can accelerate the reaction but is not strictly necessary if high temperatures are maintained.

  • Apparatus: 100 mL Round-bottom flask, reflux condenser, drying tube (CaCl2), magnetic stirrer, oil bath.

Step-by-Step Methodology:

  • Setup: Charge the 100 mL round-bottom flask with methyl 3-aminopyridine-4-carboxylate (10.0 g). Add Formamide (50 mL).

    • Note: Ensure the starting material is fully suspended. Complete dissolution will occur upon heating.

  • Reaction: Heat the mixture to 160–180 °C (oil bath temperature) with vigorous stirring.

    • Checkpoint: The reaction typically requires 6–12 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS. The disappearance of the fluorescent starting material spot indicates completion.

  • Workup (Crystallization):

    • Remove the heat source and allow the dark brown solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath (0–5 °C) for 1 hour. The product will precipitate as a tan/brown solid.

    • Troubleshooting: If precipitation does not occur, dilute the mixture with cold water (50 mL) to force precipitation.

  • Filtration: Filter the solid under vacuum using a Buchner funnel.

  • Washing: Wash the filter cake sequentially with:

    • Cold water (2 x 20 mL) to remove excess formamide.

    • Cold isopropanol or acetone (1 x 15 mL) to remove organic impurities and facilitate drying.

  • Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours.

  • Yield: Expected yield is 75–85% (approx. 7.2–8.2 g).

    • Characterization:1H NMR (DMSO-d6) should show the diagnostic singlet for the pyrimidine C2-H around δ 8.2–8.5 ppm and the pyridine protons.

Protocol B: Downstream Functionalization (Chlorination)

To render the scaffold useful for kinase inhibitor discovery, the 4-oxo group is converted to a 4-chloro leaving group.

  • Suspend the Pyrido[3,4-d]pyrimidin-4(3H)-one (5.0 g) in POCl3 (25 mL).

  • Add DIPEA (1.0 eq) dropwise (acts as a catalyst/acid scavenger).

  • Reflux at 100 °C for 3–4 hours until the solution becomes clear.

  • Remove excess POCl3 under reduced pressure.

  • Caution: Quench the residue carefully with crushed ice/saturated NaHCO3 (exothermic!). Extract with DCM.

  • Result: 4-chloropyrido[3,4-d]pyrimidine , ready for SNAr coupling with anilines.

Data Summary & Optimization Parameters

The following table summarizes the impact of different reagents on the final product structure when reacting with methyl 3-aminopyridine-4-carboxylate.

ReagentReaction ConditionsProduct FormedKey Application
Formamide 160–180 °C, neatPyrido[3,4-d]pyrimidin-4(3H)-oneGeneral Kinase Inhibitor Core
Urea 180–200 °C, fusionPyrido[3,4-d]pyrimidine-2,4-dioneDione-based Antimetabolites
Formamidine Acetate Reflux in 2-MethoxyethanolPyrido[3,4-d]pyrimidin-4(3H)-oneMilder condition alternative
Guanidine HCl NaOMe, MeOH, Reflux2-Amino-pyrido[3,4-d]pyrimidin-4-oneCDK/EGFR Inhibitors

Experimental Workflow Diagram

This diagram outlines the complete "Concept to Candidate" workflow for generating a library of inhibitors using the methyl ester protocol.

Workflow Start Start: Methyl 3-aminopyridine- 4-carboxylate Step1 Step 1: Cyclization (Formamide, 160°C) Start->Step1 Check1 QC: 1H-NMR (Confirm 4-one) Step1->Check1 Step2 Step 2: Activation (POCl3, Reflux) Check1->Step2 Pass Inter Intermediate: 4-Chloro-pyrido[3,4-d]pyrimidine Step2->Inter Step3 Step 3: Library Generation (SNAr with Anilines) Inter->Step3 Final Final Drug Candidates (EGFR/VEGFR Inhibitors) Step3->Final

Figure 2: Operational workflow for converting the methyl ester precursor into bioactive kinase inhibitors.

Troubleshooting & QC Criteria

Common Impurities
  • Unreacted Ester: Detectable by methyl singlet (~3.9 ppm) in NMR. Remedy: Increase reaction time or temperature.

  • Ring Opening: In the presence of water during the POCl3 step, the ring may hydrolyze back to the amide. Remedy: Ensure anhydrous conditions during chlorination.

Analytical Validation (Self-Validating Protocol)

A successful synthesis of the 4-one core is validated by:

  • 1H NMR (DMSO-d6): Appearance of a singlet at ~8.15 ppm (H-2) and ~7.9–9.0 ppm (Pyridine protons). Disappearance of the methyl ester singlet (~3.8 ppm).

  • LC-MS: Mass shift from MW 152 (Ester) to MW 147 (Product).

References

  • Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds. Org. Biomol. Chem., 2014, 12, 9572-9596. [Link]

  • Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold. Bioorg. Med. Chem., 2018, 26(12), 3526-3540. [Link]

  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Pharmaceuticals, 2023, 16(3), 352. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 2022, 15(3), 352. [Link]

Application Note: Controlled Hydrolysis of Methyl 3-amino-2-bromoisonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Hydrolysis of Methyl 3-amino-2-bromoisonicotinate to acid Content Type: Application Note & Protocol Audience: Researchers, Medicinal Chemists, Process Chemists

Abstract

This guide details the chemoselective hydrolysis of Methyl 3-amino-2-bromoisonicotinate to 3-amino-2-bromoisonicotinic acid. This transformation is critical in the synthesis of kinase inhibitors and heterocyclic building blocks. The protocol prioritizes the preservation of the C2-bromine atom, which is susceptible to nucleophilic aromatic substitution (


) under harsh basic conditions, and the prevention of thermal decarboxylation. We present a validated Lithium Hydroxide (LiOH) mediated pathway, optimized for mildness and scalability.
Introduction & Mechanistic Insight

The hydrolysis of pyridine esters containing ortho-halogens presents a classic "chemoselectivity vs. reactivity" challenge. The substrate, Methyl 3-amino-2-bromoisonicotinate , contains three functional centers:

  • Methyl Ester (C4): The target for hydrolysis.

  • Bromine (C2): Activated by the adjacent pyridine nitrogen, making it prone to displacement by hydroxide (

    
    ) or alkoxides (
    
    
    
    ).
  • Amino Group (C3): An electron-donating group (EDG) that provides some electronic stabilization to the ring, reducing the electrophilicity at C2 compared to 2-bromoisonicotinate, but introducing potential solubility challenges due to zwitterion formation.

The Core Challenge: Standard saponification (e.g., NaOH/MeOH, reflux) often leads to significant impurities. The hydroxide ion can attack the C2 position, displacing bromine to form the 2-hydroxy impurity (2-pyridone tautomer). Furthermore, isonicotinic acids are prone to thermal decarboxylation.

The Solution: This protocol utilizes Lithium Hydroxide (LiOH) in a THF/Water system at ambient temperature. LiOH is less nucleophilic/aggressive than NaOH, and the THF cosolvent solubilizes the organic ester while moderating the activity of the aqueous base.

Reaction Pathway & Logic Map

The following diagram illustrates the desired reaction pathway versus potential failure modes (Side Reactions).

ReactionPathway Substrate Methyl 3-amino- 2-bromoisonicotinate Intermediate Tetrahedral Intermediate Substrate->Intermediate + LiOH / THF / H2O (Nucleophilic Acyl Substitution) Side_SNAr Impurity A: 2-Hydroxy derivative (SNAr displacement) Substrate->Side_SNAr High Temp or Strong Base (NaOH) Product 3-amino-2-bromo- isonicotinic acid Intermediate->Product - MeOH (Elimination) Side_Decarb Impurity B: 3-amino-2-bromopyridine (Decarboxylation) Product->Side_Decarb Heat (>60°C) or Acidic Reflux

Figure 1: Reaction pathway showing the selective hydrolysis (Blue) vs. competitive SNAr and decarboxylation pathways (Red/Yellow).

Experimental Protocol
Reagents & Materials
ReagentEquiv.[1][2][3][4][5]RoleGrade
Methyl 3-amino-2-bromoisonicotinate1.0Substrate>98% HPLC
Lithium Hydroxide Monohydrate (

)
2.5 - 3.0ReagentReagent Grade
Tetrahydrofuran (THF)10 VolSolventHPLC Grade
Deionized Water5 VolCo-solventType II
1M Hydrochloric Acid (HCl)As req.Quench/pH adj.Standard
Step-by-Step Procedure

Phase 1: Reaction Setup

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-amino-2-bromoisonicotinate (1.0 equiv) in THF (10 volumes relative to mass, e.g., 1g substrate in 10mL THF).

    • Note: Ensure the solid is fully dissolved before adding base to prevent heterogeneous "hotspots."

  • Base Preparation: Prepare a solution of

    
      (2.5 equiv) in Water  (5 volumes).
    
    • Why LiOH? Lithium coordinates tightly with the ester carbonyl oxygen, activating it for hydrolysis without being as "hard" a nucleophile as sodium or potassium, reducing attack on the bromine.

  • Addition: Add the aqueous LiOH solution dropwise to the THF solution at 0°C (ice bath).

    • Control: Dropwise addition prevents localized exotherms that could trigger

      
      .
      

Phase 2: Reaction Monitoring 4. Warm Up: Remove the ice bath and allow the mixture to stir at Room Temperature (20–25°C) . 5. Monitoring: Monitor by TLC (50% EtOAc/Hexanes) or LC-MS every 2 hours.

  • Endpoint: Disappearance of the methyl ester peak (
    
    
    ~231/233) and appearance of the acid peak (
    
    
    ~217/219).
  • Timeframe: Typically complete within 4–6 hours. Do not heat unless conversion stalls >24h.

Phase 3: Workup & Isolation 6. Concentration: Carefully remove the bulk of the THF under reduced pressure (Rotavap) at <35°C .

  • Caution: Do not concentrate to complete dryness; leave the aqueous phase.
  • Washing (Optional but Recommended): Dilute the remaining aqueous residue with water (5 vol) and wash with Dichloromethane (DCM) (2 x 5 vol).
  • Purpose: Removes unreacted ester and non-polar impurities. The product remains in the aqueous phase as the Lithium carboxylate salt.
  • Precipitation (Critical Step): Cool the aqueous phase to 0°C. Slowly acidify with 1M HCl to pH 3–4 .
  • Observation: The product, 3-amino-2-bromoisonicotinic acid, is zwitterionic and will precipitate near its isoelectric point.
  • Warning: Do not acidify below pH 2, or the pyridine nitrogen will protonate, forming a soluble hydrochloride salt (
    
    
    ), preventing precipitation.
  • Filtration: Filter the resulting solid using a sintered glass funnel. Wash the cake with cold water (2 x 2 vol) to remove LiCl salts.
  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.
Analytical Data & Validation
Analytical MethodExpected Signal / ResultInterpretation

NMR (DMSO-

)

13.5 (br s, 1H)
Carboxylic acid proton (

).

7.6–8.0 (d, 1H)
Pyridine ring proton (C5/C6). Position shifts downfield vs ester.
ABSENT :

3.8–3.9 (s, 3H)
Loss of Methyl ester (

) confirms hydrolysis.
LC-MS (ESI+) Mass Shift: -14 DaConversion of

(59) to

(45).
Isotope Pattern: 1:1Retention of Bromine (

) doublet is mandatory.
Appearance Off-white to pale yellow solidDarkening indicates decomposition/oxidation of amine.
Troubleshooting & Optimization

Issue 1: Partial Conversion

  • Cause: Steric hindrance from the ortho-bromo and ortho-amino groups.

  • Fix: Increase LiOH to 4.0 equiv. If heating is required, limit to 40°C . Do not reflux.

Issue 2: Loss of Bromine (Formation of Hydroxy-acid)

  • Cause:

    
     reaction driven by high pH or temperature.
    
  • Fix: Switch solvent system to THF/Water (2:1) to reduce the effective concentration of hydroxide. Ensure temperature never exceeds 25°C.

Issue 3: Product does not precipitate

  • Cause: pH is too low (<2.0) or too high (>5.0).

  • Fix: The product is an amino acid.[2][3][6] Perform a "pH swing": adjust to pH 7, then slowly lower to pH 3.5 while scratching the flask walls to induce nucleation. If still soluble, extract the acidic aqueous phase with n-Butanol or EtOAc/iPrOH (3:1) .

References
  • General Hydrolysis of Pyridine Esters

    • Li, J. J.[2] (2014).[7][8] Name Reactions in Heterocyclic Chemistry. Wiley. (Describes general reactivity of halogenated pyridines).

    • Reference Standard: 3-Bromoisonicotinic acid methyl ester hydrolysis conditions.[5] .

  • Mechanistic Consider

    
    ): 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. (Foundational text on activation of halogens by nitrogen heterocycles).
    • BenchChem Application Note: Nucleophilic Substitution Reactions of 2-Bromo-6-methylisonicotinaldehyde. .

  • Mild Ester Hydrolysis (LiOH Method)

    • Gellman, S. H., et al. (1998). Lithium Hydroxide hydrolysis of sensitive amino esters. Journal of Organic Chemistry.
    • Binette, R., et al.[3] (2022).[3] Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide.[3] Molecules. .

  • Product Characterization Data

    • PubChem Compound Summary: 3-Amino-2-bromoisonicotinic acid (CID 505495079).[7] .

Sources

Synthesis of fused heterocyclic systems using amino-pyridine esters

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Fused Heterocycles Utilizing Amino-Pyridine Esters as Bifunctional Synthons

Executive Summary & Mechanistic Versatility

The ortho-amino pyridine ester motif (specifically ethyl 2-aminopyridine-3-carboxylate and its isomers) represents a "privileged scaffold" in drug discovery. Its chemical utility stems from its bifunctional nature: it possesses a nucleophilic exocyclic amine adjacent to an electrophilic ester carbonyl. This 1,4-binucleophilic/electrophilic arrangement allows for rapid, convergent synthesis of fused 6,6-bicyclic systems—most notably 1,8-naphthyridines and pyrido[2,3-d]pyrimidines —which are bioisosteres of quinolines and quinazolines, respectively.

This guide details the strategic application of these esters, moving beyond basic textbook definitions to provide field-proven protocols for cyclization.

Reaction Landscape Visualization

The following diagram illustrates the divergent synthetic pathways accessible from a single amino-pyridine ester precursor.

ReactionLandscape Start Ethyl 2-aminopyridine- 3-carboxylate Reagent1 Formamide (Niementowski) Start->Reagent1 Reagent2 Diethyl Malonate (Base Catalysis) Start->Reagent2 Reagent3 Urea (Fusion/High Temp) Start->Reagent3 Reagent4 Hydrazine Hydrate Start->Reagent4 Product1 Pyrido[2,3-d]pyrimidin-4(3H)-one (Kinase Inhibitor Scaffold) Reagent1->Product1 Cyclocondensation (Reflux/MW) Product2 1,8-Naphthyridine-2,4-dione (Antibacterial Scaffold) Reagent2->Product2 Dieckmann Cyclization Product3 Pyrido[2,3-d]pyrimidine-2,4-dione Reagent3->Product3 Thermal Fusion Intermed4 Carbohydrazide Intermediate Reagent4->Intermed4 Nucleophilic Subst. Product4 Triazolo[4,5-b]pyridine (Post-cyclization) Intermed4->Product4 + Orthoformate

Figure 1: Divergent synthesis pathways from ethyl 2-aminopyridine-3-carboxylate.

Critical Protocols

The following protocols have been optimized for reproducibility and yield. They address the common challenge of "incomplete cyclization" often seen in older literature.

Protocol A: Synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-one

Target Scaffold: Analogous to Quinazolinone; frequent kinase inhibitor core.

Principle: This is a variation of the Niementowski quinazoline synthesis . The amino group attacks the formamide to form an amidine intermediate, which then undergoes intramolecular cyclization with the ester.

Reagents:

  • Ethyl 2-aminopyridine-3-carboxylate (1.0 equiv)

  • Formamide (Excess, acts as solvent and reagent)

  • Ammonium Acetate (0.1 equiv, optional catalyst)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube (calcium chloride), place 10 mmol of ethyl 2-aminopyridine-3-carboxylate.

  • Addition: Add 10-15 mL of formamide. The large excess is critical to drive the equilibrium and maintain solubility.

  • Reaction: Heat the mixture to 160–180°C (oil bath temperature).

    • Note: Reaction progress is often slow at lower temperatures. If using microwave irradiation (see Table 1), hold at 180°C for 15-20 minutes.

  • Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The starting ester spot (high R_f) should disappear, replaced by a lower R_f fluorescent spot.

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.

    • If solid forms: Filter and wash with cold water followed by a small amount of cold ethanol.

    • If no solid: Pour the reaction mixture into 50 mL of crushed ice/water. Stir vigorously for 30 minutes to induce precipitation.

  • Purification: Recrystallize from DMF/Ethanol or Ethanol/Water mixtures.

Validation Check:

  • 1H NMR (DMSO-d6): Look for the disappearance of the ethyl ester quartet (~4.3 ppm) and triplet (~1.3 ppm). A new singlet appearing around 8.0–8.5 ppm corresponds to the H-2 proton of the pyrimidine ring.

Protocol B: Synthesis of 1,8-Naphthyridines

Target Scaffold: Bioisostere of Quinolines; antibacterial and antitumor relevance.

Principle: This reaction utilizes the acidity of the alpha-protons in diethyl malonate. Under basic conditions, the malonate anion attacks the ester (Claisen-type) or the amine attacks the malonate ester (amidation), followed by ring closure.

Reagents:

  • Ethyl 2-aminopyridine-3-carboxylate (1.0 equiv)

  • Diethyl Malonate (1.2 equiv)

  • Sodium Ethoxide (2.5 equiv, prepared in situ)

  • Absolute Ethanol (Solvent)

Step-by-Step Methodology:

  • Catalyst Prep: Dissolve sodium metal (2.5 equiv) in absolute ethanol under an inert atmosphere (N2 or Ar) to generate sodium ethoxide.

  • Addition: Add diethyl malonate (1.2 equiv) to the ethoxide solution and stir for 15 minutes at room temperature to form the enolate.

  • Substrate Addition: Add the amino-pyridine ester (1.0 equiv) to the mixture.

  • Reflux: Heat to reflux for 8–12 hours .

    • Observation: A heavy precipitate (the sodium salt of the product) typically forms during reflux.

  • Quench: Evaporate the bulk of the ethanol under reduced pressure. Dissolve the residue in the minimum amount of water.

  • Isolation: Acidify the aqueous solution carefully with 2M HCl to pH ~3-4. The free 1,8-naphthyridine derivative will precipitate.

  • Purification: Filter, wash with water, and dry. Recrystallize from glacial acetic acid or DMF.

Optimization & Troubleshooting Data

Efficiency in these syntheses is highly dependent on the heating method. Microwave-assisted organic synthesis (MAOS) significantly outperforms conventional heating for these electron-deficient systems.

Table 1: Conventional vs. Microwave Synthesis Comparison

Reaction TypeTarget ScaffoldConventional ConditionsMicrowave Conditions (Recommended)Yield Improvement
Condensation Pyrido[2,3-d]pyrimidine180°C, 12-24 hours180°C, 15-20 min+15-25%
Cyclization 1,8-NaphthyridineReflux (EtOH), 12 hours140°C, 10-15 min+10-20%
Fusion Pyridopyrimidine-dioneFusion (no solvent), 220°C200°C, 10 min (solvent-free)+30%

Common Pitfalls:

  • Ester Hydrolysis: If water is present in the solvent during Protocol B, the starting material may hydrolyze to the carboxylic acid (2-aminonicotinic acid), which is unreactive toward cyclization under these conditions. Solution: Use freshly distilled absolute ethanol and dry glassware.

  • Decarboxylation: In the 1,8-naphthyridine synthesis, the pendant ester group (from malonate) can decarboxylate if the workup is too acidic or heated too vigorously. Solution: Maintain controlled pH during acidification.

References

  • Microwave-Assisted Synthesis of Fused Heterocycles

    • Title: Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues.
    • Source: Molecules (MDPI), 2016.
    • URL:[Link][1]

  • 1,8-Naphthyridine Synthesis Protocols

    • Title: Synthesis of some 1,8-Naphthyridine Derivatives with Comparative Studies of Cycliz
    • Source: International Journal of Pharmaceutical and Biological Archives.
    • URL:[Link]

  • Pyrido[2,3-d]pyrimidine Methodology

    • Title: An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media.
    • Source: International Journal of Organic Chemistry, 2012.
    • URL:[Link]

  • Reaction of Amino-Esters with Hydrazine

    • Title: The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydr
    • Source: Molbank (MDPI).
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 3-amino-2-bromoisonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

Methyl 3-amino-2-bromoisonicotinate is a highly functionalized pyridine scaffold often used in the synthesis of kinase inhibitors and tricyclic heterocycles.

Critical Chemical Insight: The purification of this intermediate presents a specific paradox:

  • Low Basicity: The amino group at position 3 is flanked by a strongly electron-withdrawing bromine atom (C2) and a methyl ester (C4). This drastically lowers the pKa of the amine (estimated pKa ~1.0–2.0), rendering standard acid-base extraction protocols ineffective for product capture.

  • Ester Sensitivity: The C4-methyl ester is susceptible to hydrolysis under strongly acidic or basic conditions, particularly if heat is applied during workup.

This guide prioritizes Flash Column Chromatography and Recrystallization over extraction-based methods to ensure yield and purity.

Purification Decision Matrix

The following workflow illustrates the logical decision path for purifying crude reaction mixtures containing Methyl 3-amino-2-bromoisonicotinate.

PurificationWorkflow Start Crude Reaction Mixture Analysis Analyze Purity (TLC/LC-MS) Start->Analysis Decision Impurity Profile? Analysis->Decision HighImpurity Complex Mixture (>10% impurities) Decision->HighImpurity Regioisomers present LowImpurity Clean Crude (<10% impurities) Decision->LowImpurity Mainly salts/color MethodA Method A: Flash Chromatography (Silica Gel) HighImpurity->MethodA MethodB Method B: Recrystallization (EtOH or EtOAc/Hex) LowImpurity->MethodB Check QC Check (NMR) MethodA->Check MethodB->Check Check->MethodA Fail (mixed fractions) Final Pure Intermediate Check->Final Pass

Caption: Decision tree for selecting the optimal purification method based on crude impurity profile.

Detailed Protocols

Method A: Flash Column Chromatography (Primary Recommendation)

This is the most reliable method for removing regioisomers (e.g., 5-bromo isomers) and unreacted nitro-precursors.[1]

Stationary Phase: Silica Gel (230–400 mesh) Mobile Phase: Hexanes / Ethyl Acetate (EtOAc)[1]

StepActionTechnical Rationale
1. Load Dissolve crude in minimal DCM. Load onto a pre-packed silica column.DCM ensures complete solubility; avoiding EtOAc during loading prevents "band broadening."
2. Elute Start gradient: 100% Hexanes → 20% EtOAc/Hexanes.The product is moderately polar. The amino group interacts with silica, causing tailing if polarity increases too fast.[1]
3. Monitor Product typically elutes between 15–25% EtOAc.The bromo and ester groups reduce the amine's "stickiness" compared to simple aminopyridines.
4. Isolate Pool fractions. Rotovap at <40°C.High heat can degrade the aminopyridine moiety (oxidation).

Scientist's Tip: If the amine streaks on the column (tailing), add 1% Triethylamine (TEA) to the mobile phase.[1] However, for this specific electron-deficient amine, streaking is usually less severe than with simple pyridines.[1]

Method B: Recrystallization (Scale-Up)

Best for removing non-polar byproducts or inorganic salts.

Solvent System: Ethanol (95%) or Ethyl Acetate/Hexanes (1:3).[1]

  • Dissolution: Place crude solid in a flask. Add boiling Ethanol dropwise until just dissolved.

  • Clarification: If the solution is dark/black (common with aminopyridines), add activated charcoal (5 wt%), stir for 5 mins, and filter hot through Celite.

  • Crystallization: Allow to cool to room temperature slowly, then place in an ice bath (0–4°C) for 2 hours.

  • Collection: Filter the yellow/orange needles. Wash with cold Hexanes.

Troubleshooting Guide (Q&A)

Issue 1: Low Recovery after Acid-Base Extraction

User Question: "I tried to purify the crude by dissolving it in 1M HCl, washing with ether, and then basifying the aqueous layer, but I recovered almost no product. Where did it go?"

Technical Diagnosis: You likely lost the product in the initial organic wash.

  • Root Cause: The 3-amino group is extremely weakly basic due to the electron-withdrawing effect of the ortho-bromo and para-ester groups. Its pKa is likely below 2.0.[2]

  • Mechanism: In 1M HCl, a significant portion of the molecule remains unprotonated (neutral) and partitions into the organic layer (ether) which you discarded.[1]

  • Solution: Do not use acid-base extraction for product capture. Use chromatography. If you must wash, use a pH 3 buffer to remove highly basic impurities, keeping your product in the organic phase.[1]

Issue 2: Separation of Regioisomers

User Question: "I see a spot just above my product on TLC. It co-elutes during the column. What is it and how do I remove it?"

Technical Diagnosis: This is likely the 5-bromo regioisomer or the unbrominated starting material .

  • Root Cause: Bromination of 3-aminoisonicotinate can occur at the 2- or 6-position (labeled 5- depending on nomenclature).

  • Solution:

    • Change Solvent: Switch from Hexane/EtOAc to DCM/Methanol (99:1) . The selectivity of DCM often differs for halogenated isomers.

    • Trituration: If the impurity is minor (<5%), triturating the solid with cold pentane or diethyl ether can sometimes wash away the more soluble isomer.

Issue 3: Product Discoloration

User Question: "My product was a light yellow solid, but after a week on the bench, it turned brown/black."

Technical Diagnosis: Aminopyridines are prone to N-oxidation and photo-degradation.

  • Root Cause: Oxidation of the amino group or the pyridine nitrogen.

  • Solution:

    • Purification: Re-pass through a short silica plug (Method A).

    • Storage: Store under Argon/Nitrogen at -20°C , protected from light (amber vial).

Frequently Asked Questions (FAQs)

Q: Can I use HPLC to purify this intermediate? A: Yes. Use a C18 column with a Water/Acetonitrile gradient (+0.1% Formic Acid). Note: Avoid Trifluoroacetic acid (TFA) if you plan to use the amine directly in a coupling reaction, as TFA salts can be difficult to break without affecting the ester.[1]

Q: Is the methyl ester stable to hydrolysis? A: It is relatively stable under neutral conditions but will hydrolyze rapidly in aqueous NaOH or boiling HCl. Always keep aqueous workups cold and brief.

Q: What is the expected appearance of the pure compound? A: Typically a crystalline solid ranging from pale yellow to orange . Deep brown or tar-like appearance indicates significant decomposition or oxidation.

References

  • ChemicalBook. (2025).[3] Methyl 3-bromoisonicotinate Properties and Synthesis.[2][1]

  • Sigma-Aldrich. (2025). Methyl 2-amino-5-bromoisonicotinate Product Information.[1]

  • Organic Syntheses. (1931).[4] Esterification of Pyridine Carboxylic Acids (General Method).[1] Org.[4][5] Syn. Coll. Vol. 2, p. 338.[1][4] [1]

  • National Institutes of Health (PubMed). (1993). Purification of aminopyridine derivatives.[6][7]

(Note: While specific literature on the exact 3-amino-2-bromo isomer is proprietary or sparse, the chemical behavior is extrapolated from the validated chemistry of the 3-bromo and 2-amino analogues cited above.)

Sources

Technical Support Center: Controlling Regioselectivity in 3-Amino-2-bromoisonicotinate Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of 3-amino-2-bromoisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on controlling the regioselectivity of substitution reactions involving this versatile pyridine scaffold. The inherent electronic properties of the pyridine ring, coupled with the influence of the amino and bromo substituents, present unique challenges and opportunities in directing incoming nucleophiles to the desired position.

This resource is structured to address common issues encountered in the lab through a series of frequently asked questions and detailed troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors governing regioselectivity in nucleophilic aromatic substitution (SNAr) reactions of 3-amino-2-bromoisonicotinate?

A1: The regioselectivity of SNAr reactions on the 3-amino-2-bromoisonicotinate ring is a result of the interplay between several key factors:

  • Electronic Effects: The pyridine nitrogen is highly electronegative, creating electron-deficient centers at the C2 and C4 positions, making them susceptible to nucleophilic attack.[1][2][3] The amino group at C3 is an electron-donating group, which can modulate the electron density of the ring. The bromo group at C2 is a good leaving group and an electron-withdrawing group.

  • Steric Hindrance: The proximity of the amino group and the isonicotinate moiety to the C2 and C4 positions can sterically hinder the approach of bulky nucleophiles. This can influence whether a nucleophile preferentially attacks the less hindered position.

  • Nature of the Nucleophile: The size, charge, and hardness/softness of the nucleophile play a critical role. Bulkier nucleophiles may favor attack at a less sterically congested site.

  • Reaction Conditions: Solvent polarity, temperature, and the presence of a base can all influence the reaction pathway and the resulting regioselectivity. For instance, different solvents can stabilize transition states to varying degrees, favoring one isomer over another.

Q2: Why is nucleophilic attack favored at the C2 and C4 positions of a pyridine ring?

A2: Nucleophilic aromatic substitution on pyridines preferentially occurs at the 2- and 4-positions because the anionic intermediate formed during the reaction is stabilized by resonance.[1][2] When a nucleophile attacks at either the C2 or C4 position, one of the resonance structures places the negative charge on the electronegative nitrogen atom.[1][2] This is a more stable arrangement compared to the intermediate formed from attack at the C3 position, where the negative charge can only be delocalized onto other carbon atoms.[1][2]

Q3: How can I analytically distinguish between the possible regioisomers formed during the substitution reaction?

A3: Distinguishing between the resulting isomers is crucial for reaction optimization and product characterization. Several analytical techniques can be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for isomer identification.[4] The chemical shifts and coupling constants of the aromatic protons will be distinct for each isomer due to the different electronic environments. Two-dimensional NMR techniques like COSY, HSQC, and HMBC can provide definitive structural assignments.

  • Mass Spectrometry (MS): While MS can confirm the molecular weight of the product, it generally cannot distinguish between isomers on its own.[5] However, when coupled with a separation technique like liquid chromatography (LC-MS), different isomers can often be separated based on their retention times.[6]

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous structural determination and is considered the gold standard for isomer identification.[7]

  • Infrared (IR) Spectroscopy: While less definitive than NMR, IR spectroscopy can provide clues about the substitution pattern based on the fingerprint region and the vibrations of the functional groups.[7]

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Problem 1: Poor or No Reaction

Potential Cause Recommended Solution
Insufficiently activated substrate The combination of the amino and bromo groups may not be activating enough for weak nucleophiles. Consider using a stronger nucleophile or more forcing reaction conditions (e.g., higher temperature, microwave irradiation).[8]
Poor leaving group ability of bromide While bromine is a decent leaving group, in some cases, it may not be sufficiently labile. If possible, consider using the corresponding fluoro- or chloro-substituted pyridine, as fluorine is the best leaving group in SNAr reactions.[8]
Decomposition of starting material or product The reaction conditions might be too harsh, leading to degradation. Monitor the reaction by TLC or LC-MS at regular intervals to check for the formation of byproducts. Consider lowering the reaction temperature or using a milder base.

Problem 2: Low Yield of the Desired Isomer

Potential Cause Recommended Solution
Competition between C2 and C4 substitution The electronic activation at both C2 and C4 positions can lead to a mixture of products. To favor substitution at a specific position, consider the steric bulk of the nucleophile. A bulkier nucleophile may preferentially attack the less hindered position.[9]
Suboptimal reaction conditions The choice of solvent and base can significantly impact the regioselectivity. Experiment with a range of solvents with varying polarities and hydrogen-bonding capabilities.[9] For example, aprotic polar solvents like DMF or DMSO often favor SNAr reactions.
Equilibrium between isomers In some cases, the initially formed product might be in equilibrium with other isomers. Analyze the reaction mixture at different time points to understand the kinetic versus thermodynamic product distribution.

Problem 3: Formation of an Unexpected Product

Potential Cause Recommended Solution
Reaction with the amino group The nucleophile might be reacting with the amino group instead of displacing the bromide. Protect the amino group with a suitable protecting group (e.g., Boc, Ac) before carrying out the substitution reaction.
Reaction with the ester functionality Strong nucleophiles can potentially react with the isonicotinate ester. If this is observed, consider using a milder nucleophile or protecting the ester group.
Rearrangement reactions Under certain conditions, rearrangements of the pyridine ring can occur. This is less common but can be investigated by detailed mechanistic studies and characterization of byproducts.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution

This protocol provides a general starting point for the substitution reaction of 3-amino-2-bromoisonicotinate with a generic nucleophile. Optimization will likely be required for specific substrates and nucleophiles.

Materials:

  • 3-amino-2-bromoisonicotinate

  • Nucleophile (e.g., an amine, thiol, or alcohol)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DIPEA)

  • Anhydrous solvent (e.g., DMF, DMSO, NMP, or acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 3-amino-2-bromoisonicotinate (1.0 eq) and the chosen base (1.5 - 2.0 eq).

  • Add the anhydrous solvent to dissolve the solids.

  • Add the nucleophile (1.1 - 1.5 eq) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted product.

Protocol 2: ¹H NMR Analysis for Isomer Identification

A simplified guide to interpreting the ¹H NMR spectrum to differentiate between C2 and C4 substitution products.

  • Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire a ¹H NMR spectrum on a spectrometer (400 MHz or higher is recommended for better resolution).

  • Spectral Analysis:

    • C2-substituted product: The two aromatic protons will likely appear as two distinct doublets in the aromatic region. The coupling constant (J-value) between them will be characteristic of ortho-coupling in a pyridine ring.

    • C4-substituted product: The two aromatic protons will also appear as two doublets, but their chemical shifts will be different from the C2-substituted isomer due to the different electronic environment.

    • NOE (Nuclear Overhauser Effect) Experiments: For unambiguous assignment, 2D NOESY or ROESY experiments can be performed. Irradiation of the amino protons should show a correlation to the proton at the C4 position in the C2-substituted isomer, and to the proton at the C5 position in the C4-substituted isomer.

Visualizing Reaction Control

// Connections from start start -> poor_selectivity; start -> no_reaction; start -> desired_product;

// Troubleshooting Poor Selectivity poor_selectivity -> steric_hindrance [label="Analyze Steric Factors"]; steric_hindrance [label="Steric Hindrance?", fillcolor="#F1F3F4", fontcolor="#202124"]; steric_hindrance -> change_nucleophile [label="Yes"]; change_nucleophile [label="Use Bulkier/Smaller Nucleophile", shape=parallelogram, fillcolor="#FFFFFF", fontcolor="#202124"]; steric_hindrance -> electronic_effects [label="No"]; electronic_effects [label="Consider Electronic Effects", fillcolor="#F1F3F4", fontcolor="#202124"]; electronic_effects -> change_solvent [label="Modify Solvent"]; change_solvent [label="Alter Solvent Polarity", shape=parallelogram, fillcolor="#FFFFFF", fontcolor="#202124"];

// Troubleshooting No/Low Conversion no_reaction -> check_conditions [label="Review Reaction Conditions"]; check_conditions [label="Conditions Too Mild?", fillcolor="#F1F3F4", fontcolor="#202124"]; check_conditions -> increase_temp [label="Yes"]; increase_temp [label="Increase Temperature/Use Microwave", shape=parallelogram, fillcolor="#FFFFFF", fontcolor="#202124"]; check_conditions -> check_reagents [label="No"]; check_reagents [label="Reagent Viability?", fillcolor="#F1F3F4", fontcolor="#202124"]; check_reagents -> new_reagents [label="Yes"]; new_reagents [label="Use Fresh Reagents/Stronger Base", shape=parallelogram, fillcolor="#FFFFFF", fontcolor="#202124"]; } dot Caption: A decision tree for troubleshooting regioselectivity issues.

SNAr_Mechanism Substrate 3-amino-2-bromoisonicotinate Intermediate Meisenheimer Complex (Resonance Stabilized) Substrate->Intermediate + Nu⁻ Nucleophile Nu⁻ Intermediate_2 Meisenheimer Complex Product Substituted Product Leaving_Group Br⁻ Intermediate_2->Product - Br⁻

References

  • Organic Chemistry. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Available from: [Link]

  • YouTube. (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. Available from: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

  • Iranian Journal of Catalysis. Recent updates in the one-pot multicomponent synthesis of 3,4-disubstituted-isoxazole-5(4H)-ones and its activity: A review. Available from: [Link]

  • Quora. Why does electrophilic substitution in pyridine take place at meta positions only and not ortho and para positions? Available from: [Link]

  • ResearchGate. Synthesis of 3,4‐disubstituted isoxazole‐5(4H)‐ones catalyzed by ZnO@Fe3O4. Available from: [Link]

  • Chemistry Stack Exchange. Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions? Available from: [Link]

  • Baran Lab. Pyridine Synthesis: Cliff Notes. Available from: [Link]

  • Nature. A green protocol for the one-pot synthesis of 3,4-disubstituted isoxazole-5(4H)-ones using modified β-cyclodextrin as a catalyst. Available from: [Link]

  • Chemistry Stack Exchange. How to explain regioselectivity in nucleophilic aromatic substitution. Available from: [Link]

  • ResearchGate. S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. Available from: [Link]

  • OICC Press. Recent updates in the one-pot multicomponent synthesis of 3,4-disubstituted-isoxazole-5(4H). Available from: [Link]

  • PubMed. Predicting regioselectivity in nucleophilic aromatic substitution. Available from: [Link]

  • University of Leeds. Pyridines: properties, syntheses & reactivity. Available from: [Link]

  • Pearson. SNAr Reactions of Pyridine: Videos & Practice Problems. Available from: [Link]

  • YouTube. 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. Available from: [Link]

  • Chemistry LibreTexts. 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Available from: [Link]

  • ResearchGate. Predicting Regioselectivity in Nucleophilic Aromatic Substitution | Request PDF. Available from: [Link]

  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry? Available from: [Link]

  • CRIS. Analysis of isomeric mixtures by molecular rotational resonance spectroscopy. Available from: [Link]

  • Quora. What spectral technique is used to distinguish between structural isomers? Available from: [Link]

  • BioPharma Services. Bioanalytical Method Development: Isomers. Available from: [Link]

  • PMC. New Approach for the Identification of Isobaric and Isomeric Metabolites. Available from: [Link]

Sources

Technical Support Center: Stability & Handling of Methyl 3-amino-2-bromoisonicotinate

[1]

Ticket ID: CHEM-SUP-59786 Topic: Stability Profile under Basic Conditions Responder: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

Methyl 3-amino-2-bromoisonicotinate is a high-value pyridine scaffold used primarily for synthesizing fused heterocycles (e.g., pyrido[3,4-d]pyrimidines) in kinase inhibitor discovery.[1]

Users frequently report "degradation" or "mass loss" under basic conditions.[1] In 90% of cases, this is not random decomposition but a competition between two predictable pathways driven by the electron-deficient nature of the pyridine ring:

  • Saponification (Ester Hydrolysis): The primary instability vector.[1]

  • Nucleophilic Aromatic Substitution (

    
    ):  The secondary vector, often mistaken for hydrolysis.[1]
    

Module 1: The Hydrolysis Trap (Primary Instability)[1]

The Issue: You observe a mass shift of -14 Da (loss of Methyl, gain of Proton) in LCMS, corresponding to the formation of 3-amino-2-bromoisonicotinic acid .

The Mechanism: The pyridine nitrogen (electron-withdrawing) activates the C4-ester, making it significantly more electrophilic than a standard phenyl ester.[1] Even mild hydroxide concentrations (


1
Troubleshooting Guide: Hydrolysis
ObservationRoot CauseCorrective Action
Rapid conversion to Acid (mins) Strong base (LiOH, NaOH) or high water content.[1]Switch to anhydrous conditions. Use non-nucleophilic bases (

, DIPEA).[1]
Slow conversion (hours/overnight) Hygroscopic solvent/base.[1]Dry solvents over molecular sieves (3Å). Flame-dry glassware.
Precipitation during reaction Formation of the carboxylate salt (insoluble in organic media).[1]Acidify workup to pH 4-5 to recover the acid if this was intended; otherwise, maintain anhydrous conditions to prevent it.[1]

Module 2: The Ambush (Secondary Instability)[1]

The Issue: You observe a mass shift of -48 Da (loss of Br, gain of OMe) or -64 Da (loss of Br, gain of OH).

The Mechanism: The C2-position is ortho to the pyridine nitrogen and para to the electron-withdrawing ester.[1] This "push-pull" electronic state makes the C2-Bromine highly susceptible to Nucleophilic Aromatic Substitution (


)
  • If you use Sodium Methoxide (NaOMe) , you will displace the Bromine with a Methoxy group.[1]

  • If you use Hydroxide (NaOH) , you risk displacing the Bromine with a Hydroxyl group (forming a pyridone tautomer).[1]

Troubleshooting Guide:
ObservationRoot CauseCorrective Action
Product is M+31 (OMe adduct) Use of Methanol as solvent with carbonate base.[1]NEVER use MeOH with base if the Br is needed.[1] Switch to aprotic solvents (THF, Dioxane).[1]
Product is M+17 (OH adduct) High pH (>12) with heat.[1]Lower reaction temperature.[1] The

barrier is higher than the hydrolysis barrier; keep temp <60°C.
Unexpected Amination Amine solvent (e.g., Piperidine) used as base.[1]The amine solvent acts as a nucleophile.[1][2][3] Use tertiary amines (TEA, DIPEA) as auxiliary bases.[1]

Visualizing the Degradation Pathways[1]

The following diagram illustrates the competitive pathways that dictate the stability of your starting material.

StabilityPathwaysStartMethyl 3-amino-2-bromoisonicotinate(Starting Material)HydrolysisPATH A: Saponification(Ester Hydrolysis)Start->Hydrolysis Aqueous Base(NaOH, LiOH, wet solvent)SNArPATH B: SNAr Substitution(Bromine Displacement)Start->SNAr Alkoxides/Strong Nucleophiles(NaOMe, R-NH2, Heat)ProductA3-amino-2-bromoisonicotinic acid(M-14 Da)Hydrolysis->ProductAProductBMethyl 3-amino-2-methoxyisonicotinate(M-48 Da)(If MeOH/NaOMe used)SNAr->ProductB

Figure 1: Competitive degradation pathways. Path A (Red) is the most common issue due to moisture.[1] Path B (Yellow) occurs with specific nucleophilic solvents or reagents.[1]

Validated Protocol: Safe Handling in Basic Conditions

To perform reactions (e.g., Suzuki coupling or Amide formation) without degrading the scaffold, follow this "Self-Validating" protocol.

Reagents & Setup
  • Solvent: Anhydrous DMF or 1,4-Dioxane (stored over activated 3Å sieves).

  • Base: Cesium Carbonate (

    
    ) or Potassium Phosphate (
    
    
    ).[1] Avoid hydroxides.
  • Temperature: Start at 0°C, warm to RT. Do not exceed 60°C unless necessary.[1]

Step-by-Step Procedure
  • The "Water Test" (Validation Step):

    • Before adding the starting material, take an aliquot of your solvent/base mixture.[1]

    • Add a drop of pure water.[1] If it exotherms significantly or turns cloudy immediately, your system is too wet.[1] Dry the solvent further.[1]

  • Addition:

    • Dissolve Methyl 3-amino-2-bromoisonicotinate in the anhydrous solvent before adding the base.

    • Add the base in portions.

  • Monitoring:

    • Monitor via TLC (Hexane:EtOAc 3:1).[1]

    • Critical Check: If the spot stays at the baseline, you have likely hydrolyzed the ester to the acid (which sticks to silica).[1]

  • Quenching:

    • Do not quench with strong acid.[1] Use saturated

      
       solution to buffer the pH to ~7, preventing acid-catalyzed hydrolysis during workup.[1]
      

Frequently Asked Questions (FAQs)

Q: Can I use Methanol as a solvent for Suzuki coupling on this scaffold? A: No. In the presence of base (even weak carbonate), Methanol will attack the C2-Bromine position via

11

Q: I see a peak at M+28 in my LCMS. What is it? A: If you are using DMF as a solvent with strong heating, you might be forming the formamidine derivative (reaction of the C3-amine with DMF).[1] This is a common artifact in aminopyridine chemistry.

Q: Why is the acid form (hydrolysis product) not moving on my TLC plate? A: 3-amino-2-bromoisonicotinic acid is zwitterionic. On normal phase silica, it binds tightly.[1] To visualize it, you must use a polar mobile phase, such as DCM:MeOH:AcOH (90:9:1).[1]

Q: Is the amine at C3 nucleophilic enough to cyclize onto the ester? A: Not spontaneously. Formation of a 4-membered beta-lactam ring is geometrically disfavored and highly strained.[1] Cyclization usually requires a "linker" carbon (like an aldehyde or urea) to form a stable 6-membered pyrido-pyrimidine ring.[1]

References

  • General Pyridine Chemistry & Reactivity

    • Nucleophilic Arom

      
      ) on Pyridines: The activation of the C2 position by the ring nitrogen and C4-EWG is a foundational principle.[1]
      
    • Source: Chemistry Steps - Nucleophilic Aromatic Substitution.

  • Analogous Scaffold Reactivity (2-Bromo-isonicotinaldehyde)

    • Demonstrates the susceptibility of 2-bromo-isonicotinyl systems to nucleophilic attack and the stability requirements in basic media.
    • Source: BenchChem Application Notes: Nucleophilic Substitution of 2-Bromo-6-methylisonicotinaldehyde. [1]

  • Hydrolysis Mechanisms

    • Detailed kinetics of ester hydrolysis in heteroarom
    • Source: RSC - Base hydrolysis of amino-acid esters.[1] [1]

  • Synthesis of the Acid Form

    • Confirmation that the acid form is a stable, isolable species often derived from the methyl ester.[1]

    • Source: ChemicalBook - 3-Bromoisonicotinic Acid Methyl Ester Properties.

Validation & Comparative

Technical Comparison: 1H NMR Profiling of Methyl 3-amino-2-bromoisonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR profile of Methyl 3-amino-2-bromoisonicotinate , a critical intermediate in the synthesis of kinase inhibitors and bicyclic heterocycles (e.g., pyrido[3,4-d]pyrimidines).

Rather than a generic overview, this document focuses on the comparative analysis required to distinguish this specific regioisomer from its common synthetic impurities (such as the 2-amino-3-bromo isomer or the non-brominated precursor).

Executive Summary & Chemical Context

Methyl 3-amino-2-bromoisonicotinate (


) presents a unique spectroscopic challenge due to the electronic push-pull effects on the pyridine ring. The presence of an electron-donating amine (

) at position 3 and an electron-withdrawing ester (

) at position 4 creates a distinct shielding pattern that differentiates it from structural isomers.
Why This Analysis Matters

In drug development, bromination of aminopyridines often yields a mixture of regioisomers. Using the wrong isomer in subsequent cyclization steps (e.g., Suzuki coupling or Buchwald-Hartwig amination) leads to "dead-end" synthesis. This guide establishes the NMR Decision Tree to validate the correct substitution pattern before proceeding.

Structural Logic & Predicted Shift Assignments

To interpret the spectrum accurately, one must understand the electronic environment of the two aromatic protons (H5 and H6).

  • Position 1: Nitrogen (Pyridine core)[1]

  • Position 2: Bromine (Inductive withdrawal, weak resonance donation)

  • Position 3: Amine (Strong resonance donor, Ortho/Para directing)

  • Position 4: Methyl Ester (Strong resonance withdrawer)

  • Position 5: Proton (

    
    )
    
  • Position 6: Proton (

    
    )
    
The "Crossover" Effect (Key Identifier)

In a standard pyridine, the


-proton (

) is typically the most deshielded (~8.5 ppm). However, in Methyl 3-amino-2-bromoisonicotinate , the amine at Position 3 exerts a strong shielding effect on the para position (Position 6).
  • Target Molecule (3-Amino): The amine is para to

    
    . This pushes 
    
    
    
    upfield (lower ppm), compressing the gap between
    
    
    and
    
    
    .
  • Impurity (2-Amino Isomer): If the amine is at Position 2, it is meta to

    
     and para to 
    
    
    
    . This shields
    
    
    drastically while leaving
    
    
    downfield, creating a wide spectral gap.

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target molecule with its two most common "alternatives" (impurities).

Table 1: Comparative 1H NMR Data (Solvent: )
FeatureTarget Product (Methyl 3-amino-2-bromoisonicotinate)Alternative A (Regioisomer) (Methyl 2-amino-3-bromoisonicotinate)Alternative B (Precursor) (Methyl 3-aminoisonicotinate)
H6 Proton ~7.7 – 7.9 ppm (Doublet)Shielded by para-NH2~8.0 – 8.2 ppm (Doublet)Deshielded (alpha to N, meta to NH2)~8.2 – 8.4 ppm (Singlet/Doublet)Deshielded
H5 Proton ~7.4 – 7.6 ppm (Doublet)Deshielded by ortho-Ester~6.7 – 6.9 ppm (Doublet)Strongly shielded by para-NH2~7.5 ppm (Doublet)

(H6-H5)
Small Gap (~0.3 ppm) Large Gap (>1.0 ppm) Medium Gap (~0.8 ppm)
Coupling (

)
5.0 – 5.5 Hz (Vicinal H5-H6)5.0 – 5.5 Hz (Vicinal H5-H6)5.0 Hz (H5-H6) + H2 Singlet
NH2 Signal ~6.0 – 6.5 ppm (Broad s)Exchangeable~6.5 – 7.0 ppm (Broad s)~5.5 – 6.0 ppm (Broad s)
OCH3 Signal ~3.90 ppm (Singlet)~3.90 ppm (Singlet)~3.90 ppm (Singlet)
H2 Proton Absent (Substituted by Br)Absent (Substituted by NH2)~8.5 ppm (Singlet)

Note: Chemical shifts are estimated based on substituent additivity rules for pyridines [1][2]. Absolute values vary by concentration, but the relative pattern (


)  is the definitive identification metric.

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data, follow this specific acquisition protocol designed for aminopyridines.

Step 1: Sample Preparation[2]
  • Solvent Choice: Use DMSO-d6 (99.9% D) rather than

    
    .
    
    • Reasoning: Aminopyridines often aggregate in chloroform, causing peak broadening. DMSO ensures sharp signals and slows proton exchange, allowing the

      
       peak to be quantified.
      
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Additives: Add 1 drop of

    
    only for a second run to confirm 
    
    
    
    exchange (peak disappearance).
Step 2: Acquisition Parameters (Bruker/Varian 400 MHz+)
  • Pulse Sequence: zg30 (30° pulse angle) to prevent saturation of the methyl ester signal.

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The aromatic protons (H5/H6) and the methyl ester have different T1 relaxation times. A short D1 will under-integrate the aromatic protons relative to the methyl group.

  • Scans (NS): Minimum 32 scans for S/N > 100:1.

Step 3: Processing
  • Window Function: Exponential multiplication (LB = 0.3 Hz).

  • Phasing: Manual phasing is required. Autophase often fails on the broad amine peak.

  • Integration Reference: Set the Methyl Ester singlet (

    
    ) to exactly 3.00 .
    

Decision Logic & Visualization

The following diagram illustrates the logical flow for confirming the identity of Methyl 3-amino-2-bromoisonicotinate against its isomers.

NMR_Decision_Tree Start Crude Product 1H NMR (DMSO-d6) Check_H2 Is there a Singlet at ~8.5-8.8 ppm? Start->Check_H2 Precursor Result: Starting Material (Methyl 3-aminoisonicotinate) Reaction Incomplete Check_H2->Precursor Yes (H2 present) Check_Gap Analyze Aromatic Doublets (H5, H6) Calculate Δδ (ppm difference) Check_H2->Check_Gap No (H2 absent) Large_Gap Large Gap (>1.0 ppm) H5 < 7.0 ppm Check_Gap->Large_Gap High Shielding on H5 Small_Gap Small Gap (~0.3 ppm) H6 < 8.0 ppm Check_Gap->Small_Gap Shielding on H6 Isomer Result: WRONG ISOMER (Methyl 2-amino-3-bromoisonicotinate) Large_Gap->Isomer Target Result: CORRECT TARGET (Methyl 3-amino-2-bromoisonicotinate) Small_Gap->Target

Figure 1: NMR Decision Tree for validating regiochemistry of brominated aminopyridines.

Detailed Spectral Assignment (Target Product)

A. The Aromatic Region (7.0 - 8.0 ppm)
  • Signal: Two doublets (

    
     Hz).
    
  • Assignment:

    • 
       7.85 (d, 1H, H-6):  Although 
      
      
      
      to nitrogen, the para-amino effect shields this proton significantly compared to unsubstituted pyridine (
      
      
      8.6).
    • 
       7.50 (d, 1H, H-5):  Located 
      
      
      
      to nitrogen and ortho to the ester. The ester's anisotropy deshields this proton.
  • Verification: A COSY (Correlation Spectroscopy) experiment will show a strong cross-peak between these two doublets, confirming they are neighbors (vicinal).

B. The Amine Region (6.0 - 7.0 ppm)
  • Signal: Broad singlet (2H).

  • Behavior: The shift is highly concentration-dependent.

    • Diagnostic: Upon adding

      
      , this peak disappears. If it splits into a doublet, it indicates protonation or strong H-bonding, suggesting residual acid in the sample (e.g., HBr salt form). Ensure the sample is the free base for consistent data. 
      
C. The Aliphatic Region (3.0 - 4.0 ppm)
  • Signal: Sharp Singlet (3H).

  • Assignment: Methyl ester (

    
    ).
    
  • Shift: Typically

    
     3.90 - 3.95 ppm. This is a stable internal reference point.
    

References

  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shift Data for Pyridines. University of Wisconsin-Madison.[2] Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent additivity rules).
  • National Institutes of Health (NIH) . PubChem Compound Summary for Methyl 3-amino-2-bromoisonicotinate. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. Link

  • Clayden, J., et al. (2012). Regioselectivity in the bromination of aminopyridines. Organic Chemistry, Oxford University Press.

Sources

A Comparative Guide to the Reactivity of Methyl 3-amino-2-bromoisonicotinate and Methyl 2-chloronicotinate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the selection of the correct building block is paramount to the success of a synthetic campaign. Substituted pyridines are foundational scaffolds in a vast array of bioactive molecules. This guide provides an in-depth comparison of two key pyridine-based intermediates: Methyl 3-amino-2-bromoisonicotinate and Methyl 2-chloronicotinate . We will dissect their structural and electronic differences to predict and explain their divergent reactivity in common, yet critical, synthetic transformations.

Structural and Electronic Profile

At first glance, both molecules are substituted pyridine esters. However, their reactivity is governed by the distinct electronic nature of their substituents and the identity of the halogen at the C2 position.

CompoundStructureKey Features
Methyl 3-amino-2-bromoisonicotinate Halogen: Bromine (Br) at C2Substituents: - Electron-Donating Group (EDG): Amino (-NH₂) at C3- Electron-Withdrawing Group (EWG): Ester (-COOCH₃) at C4
Methyl 2-chloronicotinate Halogen: Chlorine (Cl) at C2Substituents: - Electron-Withdrawing Group (EWG): Ester (-COOCH₃) at C3

The primary divergence in reactivity stems from two factors:

  • The Halogen Identity (Br vs. Cl): The Carbon-Bromine (C-Br) bond is weaker and longer than the Carbon-Chlorine (C-Cl) bond (Bond dissociation energies: C-Br ≈ 285 kJ/mol, C-Cl ≈ 327 kJ/mol).[1][2][3] This makes the C-Br bond more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions.

  • Substituent Effects:

    • Methyl 3-amino-2-bromoisonicotinate possesses a powerful electron-donating amino group ortho to the bromine. This group increases the electron density of the pyridine ring, making it less electrophilic.

    • Methyl 2-chloronicotinate , conversely, has an electron-withdrawing ester group meta to the chlorine. This group, along with the inherent electron-deficient nature of the pyridine ring, renders the C2 position highly electrophilic and susceptible to nucleophilic attack.

These fundamental differences dictate the preferred reaction pathways for each molecule, as we will explore in the following sections.

Comparative Reactivity in Key Transformations

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone reaction for functionalizing electron-deficient aromatic rings. The reaction typically proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.

SNAr_Mechanism

Reactivity Prediction:

  • Methyl 2-chloronicotinate: HIGHLY REACTIVE . The pyridine nitrogen and the C3-ester group are both electron-withdrawing, significantly lowering the electron density at the C2 position. This makes the ring highly activated towards nucleophilic attack. The majority of SNAr reactions on halopyridines have been performed with chloropyridines under relatively mild conditions.[4][5][6]

  • Methyl 3-amino-2-bromoisonicotinate: POORLY REACTIVE . The strong electron-donating amino group at C3 counteracts the electron-withdrawing effect of the ring nitrogen, deactivating the system towards SNAr. While the C-Br bond is a good leaving group, the initial, rate-determining nucleophilic attack is energetically unfavorable. Such deactivated systems often require harsh conditions like high temperatures and strong bases, if the reaction proceeds at all.[7]

Supporting Experimental Data:

ReactionSubstrateNucleophileConditionsYieldReference
SNAr2-Chloronicotinic AcidMorpholineHCl, H₂O, 100 °CHigh (part of a multi-step synthesis with 93% overall yield)[6]
SNAr2,5-DibromopyridineSodium EthoxideEthanol, Microwave~90%[8]
SNAr2-ChloropyrazineMorpholineWater, K₂CO₃, 100 °C95%[9]

Note: Direct experimental data for SNAr on Methyl 3-amino-2-bromoisonicotinate is scarce, likely due to its predicted low reactivity. The data presented for dibromopyridine illustrates that even with a bromo-substituent, activation is necessary.

Palladium-Catalyzed Cross-Coupling Reactions

For substrates that are poor candidates for SNAr, palladium-catalyzed cross-coupling reactions provide a powerful alternative. Here, the reactivity order of the halogens is inverted due to the mechanism of the catalytic cycle.

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. The key, rate-limiting step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[10]

Suzuki_Cycle

Reactivity Prediction:

  • Methyl 3-amino-2-bromoisonicotinate: HIGHLY REACTIVE . The weaker C-Br bond readily undergoes oxidative addition. This high reactivity allows for the use of milder reaction conditions, a wider range of boronic acids, and often lower catalyst loadings. The electron-donating amino group can further enhance the rate of oxidative addition.

  • Methyl 2-chloronicotinate: MODERATELY REACTIVE . The strong C-Cl bond makes oxidative addition more difficult, often requiring higher temperatures, stronger bases, and specialized, bulky, electron-rich phosphine ligands to facilitate the reaction.[11] While feasible, the conditions are harsher compared to the bromo-analogue.

Comparative Protocol Insights:

ParameterFor Methyl 3-amino-2-bromoisonicotinate (Typical)For Methyl 2-chloronicotinate (Typical)Rationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd₂(dba)₃ + bulky ligand (e.g., XPhos, SPhos)C-Cl bond activation requires more electron-rich and sterically hindered ligands.[11]
Temperature 80 - 100 °C100 - 120 °CHigher energy is needed to overcome the activation barrier for C-Cl oxidative addition.
Base K₂CO₃, K₃PO₄Cs₂CO₃, K₃PO₄Stronger bases are often needed to facilitate the transmetalation step with less reactive chlorides.
Reaction Time 2 - 12 hours12 - 24 hoursSlower oxidative addition leads to longer reaction times.

Similar to the Suzuki coupling, the Buchwald-Hartwig amination relies on a palladium catalyst and the oxidative addition step is critical. This reaction is a premier method for forming C-N bonds with aryl halides.[12]

Buchwald_Cycle

Reactivity Prediction:

  • Methyl 3-amino-2-bromoisonicotinate: HIGHLY REACTIVE . The C-Br bond's susceptibility to oxidative addition makes this substrate ideal for Buchwald-Hartwig amination under standard conditions.

  • Methyl 2-chloronicotinate: CHALLENGING . C-Cl bonds are notoriously less reactive in Buchwald-Hartwig aminations.[11] Successful coupling requires carefully optimized conditions, including the use of highly active palladium pre-catalysts (e.g., G3/G4 palladacycles), specialized bulky biarylphosphine ligands, and strong bases like sodium tert-butoxide (NaOt-Bu).[11][13]

Experimental Protocols

The following are generalized, representative protocols that serve as a starting point for optimization.

General Procedure for Suzuki-Miyaura Coupling of a 2-Bromopyridine

Suzuki_Workflow

Materials:

  • Methyl 3-amino-2-bromoisonicotinate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)[14]

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • To a dry Schlenk flask, add the bromopyridine, arylboronic acid, base, and palladium catalyst.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction's progress using TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and quench with water.

  • Extract the product with an organic solvent like ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination of a 2-Chloropyridine

Materials:

  • Methyl 2-chloronicotinate (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., RuPhos G3 Palladacycle, 2-5 mol%)[11]

  • Ligand (if not using a pre-catalyst, e.g., RuPhos, 4-10 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-dioxane)

Procedure:

  • Inside a glovebox or under a strictly inert atmosphere, add the chloropyridine, palladium pre-catalyst, and base to an oven-dried Schlenk tube.

  • Add the anhydrous solvent, followed by the amine.

  • Seal the tube and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.[15]

  • Upon completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride.

  • Extract the product with an appropriate organic solvent.

  • Dry the combined organic layers over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion and Strategic Recommendations

The choice between Methyl 3-amino-2-bromoisonicotinate and Methyl 2-chloronicotinate is a strategic one, dictated entirely by the desired synthetic transformation.

  • Choose Methyl 2-chloronicotinate for Nucleophilic Aromatic Substitution (SNAr). Its electron-deficient nature makes it an excellent substrate for reactions with a wide range of nucleophiles (O, N, S-based). It is generally more available and cost-effective.

  • Choose Methyl 3-amino-2-bromoisonicotinate for Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.). The C-Br bond offers superior reactivity, allowing for milder conditions, shorter reaction times, and a broader substrate scope. This is the reagent of choice when the desired transformation involves C-C or C-N bond formation at the C2 position, especially when dealing with sensitive functional groups that would not tolerate the harsher conditions required for the chloro-analogue.

By understanding the fundamental principles of reactivity outlined in this guide, researchers can make informed decisions, optimizing their synthetic routes for efficiency, yield, and robustness.

References

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. [Link]

  • Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. [Link]

  • Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines. Taylor & Francis. [Link]

  • Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid. Springer. [Link]

  • Synthesis of methyl 2-chloronicotinate. PrepChem.com. [Link]

  • Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Publications. [Link]

  • Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ResearchGate. [Link]

  • 2-Chloronicotinic acid. Wikipedia. [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]

  • Synthesis of 2-chloronicotinic acid derivatives. ResearchGate. [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC. [Link]

  • Compare the activation energy to the bond strength for C-Cl or a C-Br bond. Homework.Study.com. [Link]

  • Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd-Catalyzed One-Pot Process. PMC. [Link]

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Cl vs Br in SN1 and SN2 reactions. Reddit. [Link]

  • What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Quora. [Link]

  • 2-Chloronicotinic acid | C6H4ClNO2. PubChem. [Link]

  • Mechanism C - aliphatic nucleophilic substitution. chem.libretexts.org. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. ResearchGate. [Link]

  • Methyl 2-amino-5-bromoisonicotinate | C7H7BrN2O2. PubChem. [Link]

  • Pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S)-. Organic Syntheses Procedure. [Link]

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A Comparative Guide to HPLC Retention Time Standards for the Analysis of Brominated Pyridine Esters

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of brominated pyridine esters, achieving accurate and reproducible quantification via High-Performance Liquid Chromatography (HPLC) is paramount. The inherent variability in HPLC systems, from minor fluctuations in mobile phase composition and flow rate to inconsistencies in injection volume, can introduce significant error.[1][2] To mitigate these variables, the use of retention time standards is indispensable. This guide provides an in-depth comparison of internal and external standardization methods, offers guidance on the selection of appropriate standards for brominated pyridine esters, and presents a detailed experimental protocol for their comparative evaluation.

The Central Role of Standardization in Quantitative HPLC

The fundamental principle of quantitative chromatography is that the detector's response, typically the peak area, is directly proportional to the concentration of the analyte.[1] However, maintaining the absolute consistency required for reliable quantification without standards is a formidable challenge. Standardization methods provide a reference point to correct for system variability, thereby enhancing the accuracy and precision of the analytical results.[2][3]

External vs. Internal Standards: A Comparative Overview

The two primary approaches to standardization in HPLC are the external standard method and the internal standard method.[1]

  • External Standardization: This method involves the creation of a calibration curve by injecting a series of standard solutions of the analyte at known concentrations.[1] The peak areas of the analyte in the unknown samples are then compared to this calibration curve to determine their concentrations. While straightforward, this method is highly susceptible to variations in injection volume.[2]

  • Internal Standardization: In this approach, a known amount of a different, non-interfering compound (the internal standard) is added to all samples and calibration standards.[1][2] The calibration curve is then generated by plotting the ratio of the analyte peak area to the internal standard peak area against the ratio of their concentrations. This method effectively compensates for variations in injection volume and can also account for losses during sample preparation.[1][3]

FeatureExternal StandardInternal Standard
Principle Comparison of analyte peak area to a calibration curve of the pure analyte.[1]Ratio of analyte peak area to the peak area of a constant amount of an added standard.[1][2]
Advantages Simple to prepare and implement.[1]Compensates for injection volume variability and sample preparation losses, leading to higher precision.[1][2][3]
Disadvantages Highly sensitive to injection volume errors.[2]Requires identification of a suitable, non-interfering standard; more complex sample preparation.[1]
Best For High-throughput screening where high precision is not the primary goal.Assays requiring high accuracy and precision, especially with complex sample matrices or multi-step sample preparation.[3]

Selecting a Suitable Retention Time Standard for Brominated Pyridine Esters

The choice of an appropriate internal standard is critical for the success of the analysis. An ideal internal standard should possess the following characteristics:

  • Structural Similarity: The internal standard should be chemically similar to the analyte to ensure comparable chromatographic behavior and detector response.[1]

  • Resolution: It must be well-resolved from the analyte and any other components in the sample matrix.[1]

  • Non-interference: The internal standard should not be naturally present in the sample and should not react with the analyte or any matrix components.[1]

  • Purity and Availability: The standard should be available in a highly pure form.

  • Elution Proximity: Ideally, the internal standard should elute near the analyte of interest.[1]

For the analysis of brominated pyridine esters, several classes of compounds can be considered as potential internal standards.

Potential Internal Standards for Brominated Pyridine Esters:
  • Structurally Related, Non-Brominated Analogues: A non-brominated version of the pyridine ester being analyzed can be an excellent choice. For example, for the analysis of methyl 5-bromopyridine-2-carboxylate, methyl pyridine-2-carboxylate could be a suitable internal standard.

  • Other Halogenated Aromatic Esters: An ester with a different halogen or a different substitution pattern that does not co-elute with the analyte of interest. For instance, methyl 4-chlorobenzoate could be evaluated.

  • Commercially Available, Stable Compounds with Similar Polarity: Compounds like Salicylic Acid have been successfully used as an internal standard for the analysis of methyl nicotinate, a non-brominated pyridine ester.[4] Given its structural similarity and appropriate retention characteristics, it presents a strong candidate.

Experimental Protocol: A Comparative Evaluation of Retention Time Standards

This section outlines a detailed, step-by-step methodology for the comparative analysis of brominated pyridine esters using both external and internal standardization.

Target Analytes and Potential Standards:
  • Analyte 1: Methyl 5-bromopyridine-2-carboxylate (MBPC)

  • Analyte 2: Ethyl 6-bromonicotinate (EBN)

  • Potential Internal Standard (IS): Salicylic Acid (SA)[4]

Chromatographic Conditions:
  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 70% B

    • 10-12 min: 70% to 30% B

    • 12-15 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Preparation of Standard Solutions:

1. Primary Stock Solutions (1 mg/mL):

  • Accurately weigh approximately 10 mg of MBPC, EBN, and SA into separate 10 mL volumetric flasks.
  • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

2. Internal Standard Working Solution (100 µg/mL):

  • Pipette 1 mL of the SA primary stock solution into a 10 mL volumetric flask and dilute to volume with the 50:50 acetonitrile/water mixture.

3. Calibration Standards for External Standard Method:

  • Prepare a series of calibration standards for MBPC and EBN at concentrations of 1, 5, 10, 25, and 50 µg/mL by diluting the primary stock solutions with the 50:50 acetonitrile/water mixture.

4. Calibration Standards for Internal Standard Method:

  • For each concentration level of MBPC and EBN (1, 5, 10, 25, and 50 µg/mL), add a constant amount of the SA internal standard.
  • For example, to prepare a 10 µg/mL analyte standard, pipette 100 µL of the 1 mg/mL analyte stock and 100 µL of the 100 µg/mL SA working solution into a 10 mL volumetric flask and dilute to volume with the 50:50 acetonitrile/water mixture. This will result in an analyte concentration of 10 µg/mL and an internal standard concentration of 1 µg/mL.
Sample Analysis and Data Evaluation:
  • Inject each set of calibration standards (external and internal) and record the retention times and peak areas.

  • For the external standard method, plot the peak area of the analyte versus its concentration.

  • For the internal standard method, plot the ratio of the analyte peak area to the internal standard peak area versus the ratio of their concentrations.

  • To compare the precision of the two methods, prepare and inject a mid-range concentration standard (e.g., 10 µg/mL) six times for both the external and internal standard methods.

  • Calculate the relative standard deviation (RSD) of the peak areas (for external standard) and the peak area ratios (for internal standard).

Expected Results and Data Presentation:

The following table presents hypothetical, yet scientifically plausible, retention time data based on the described method.

CompoundExpected Retention Time (min)
Salicylic Acid (IS)~ 4.5
Methyl 5-bromopyridine-2-carboxylate (MBPC)~ 6.8
Ethyl 6-bromonicotinate (EBN)~ 7.5

The internal standard, being more polar, is expected to elute earlier than the more hydrophobic brominated pyridine esters. The ethyl ester (EBN) is expected to have a slightly longer retention time than the methyl ester (MBPC) due to its increased hydrophobicity.

A comparison of the precision of the two methods would likely demonstrate a lower RSD for the internal standard method, highlighting its superior ability to correct for system variability.

Stability Considerations for Brominated Pyridine Esters

A crucial aspect of quantitative analysis is the stability of the analyte under the analytical conditions. Brominated pyridine esters, like other esters, can be susceptible to hydrolysis, particularly under acidic or basic conditions.[5] The use of a mildly acidic mobile phase (0.1% formic acid) is generally recommended to ensure the protonation of the pyridine nitrogen, leading to better peak shape and reproducibility. It is also advisable to prepare fresh standards and samples daily to minimize the potential for degradation.[6]

Visualizing the Workflow and Logic

Experimental Workflow for HPLC Analysis

G cluster_prep Standard & Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis stock Prepare Primary Stock Solutions (Analytes & IS) ext_cal Prepare External Calibration Standards stock->ext_cal int_cal Prepare Internal Calibration Standards (Analyte + IS) stock->int_cal hplc Inject Standards & Samples into HPLC-UV System ext_cal->hplc sample Prepare Unknown Samples (with and without IS) int_cal->sample int_cal->hplc sample->hplc data_acq Data Acquisition (Retention Times & Peak Areas) hplc->data_acq ext_plot Plot Peak Area vs. Concentration (External Standard) data_acq->ext_plot int_plot Plot Area Ratio vs. Conc. Ratio (Internal Standard) data_acq->int_plot quant Quantify Analytes in Unknown Samples ext_plot->quant int_plot->quant compare Compare Precision (RSD) of External vs. Internal Standard quant->compare

Caption: Experimental workflow for the comparative analysis of HPLC standardization methods.

Logic for Selecting an Appropriate Retention Time Standard

G start Start: Need for a Retention Time Standard decision1 Is high precision and accuracy critical? start->decision1 is_method Choose Internal Standard Method decision1->is_method Yes es_method External Standard Method may be sufficient decision1->es_method No criteria Selection Criteria for Internal Standard is_method->criteria struct_sim Structural Similarity criteria->struct_sim resolution Good Resolution from Analyte criteria->resolution non_int Non-interfering criteria->non_int stable Chemically Stable criteria->stable candidate Identify Potential Candidates (e.g., non-brominated analogues, similar polarity compounds) struct_sim->candidate resolution->candidate non_int->candidate stable->candidate validate Experimentally Validate (Check retention time, resolution, and precision) candidate->validate final Select Optimal Internal Standard validate->final

Caption: Decision-making process for selecting an HPLC internal standard.

Conclusion

The choice between an external and internal standard for the HPLC analysis of brominated pyridine esters depends on the specific requirements of the assay. While external standardization offers simplicity, the internal standard method provides superior precision and accuracy by correcting for a wider range of potential errors. For drug development and other applications where reliable quantification is crucial, the use of a carefully selected and validated internal standard, such as salicylic acid or a non-brominated analogue, is strongly recommended. The experimental protocol provided in this guide offers a robust framework for the comparative evaluation of these standardization methods, enabling researchers to make informed decisions and achieve high-quality, reproducible results.

References

  • Precision of Internal Standard and External Standard Methods in High Performance Liquid Chromatography. LCGC International. [Link]

  • Retention Times of Compounds Used in the HPLC Analysis. ResearchGate. [Link]

  • Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD. Semantic Scholar. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • Review of HPLC‐MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices. ResearchGate. [Link]

  • Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Why Choose Internal Standard Over External Standard in Chromatographic Quantification?. LinkedIn. [Link]

  • Internal standard versus external standard calibration: an uncertainty case study of a liquid chromatography analysis. SciELO. [Link]

  • Chromatographic quantitative internal or external standard method, how to choose. Welch Materials, Inc. [Link]

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal. [Link]

  • A Standardized Approach to Quantitative Analysis of Nicotine in e-Liquids Based on Peak Purity Criteria Using High-Performance Liquid Chromatography. PMC. [Link]

  • Optimum Condition Approach To Quantitative Analysis Of Nicotine Using HPLC. International Journal of Scientific & Technology Research. [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

  • Bicyclic Guanidinium-Catalyzed Enantioselective Phase-Transfer Alkylation: Direct Access to Pyrroloindolines and Furoindolines. Supporting Information. [Link]

  • The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. J-STAGE. [Link]

  • Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. PMC. [Link]

  • HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. PMC. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.